Methyl 2-(4-fluorophenoxy)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMNXSMXSUMRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of Methyl 2-(4-fluorophenoxy)acetate
This guide details the physicochemical properties, synthesis, and analytical characterization of Methyl 2-(4-fluorophenoxy)acetate (CAS: 55444-93-4). It is designed for researchers requiring high-fidelity data for synthesis planning, quality control, and metabolic stability assessments in drug discovery.
Chemical Identity & Structural Profile
Methyl 2-(4-fluorophenoxy)acetate is a fluorinated ester derivative of phenoxyacetic acid. It serves as a critical building block in the synthesis of agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and pharmaceutical candidates targeting PPAR receptors or CRTH2.
| Property | Detail |
| CAS Registry Number | 55444-93-4 |
| IUPAC Name | Methyl 2-(4-fluorophenoxy)acetate |
| Molecular Formula | C |
| Molecular Weight | 184.16 g/mol |
| SMILES | COC(=O)COc1ccc(F)cc1 |
| InChI Key | DIMNXSMXSUMRET-UHFFFAOYSA-N |
| Structural Class | Aromatic Ether / Carboxylic Ester |
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for this specific CAS entry.
| Parameter | Value / Range | Context & Implication |
| Physical State | Liquid / Low-melting Solid | Typically a viscous oil or low-melting solid at RT; crystallizes upon cooling. |
| Boiling Point | 255°C – 260°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification (approx. 110°C @ 1 mmHg). |
| Density | 1.22 ± 0.05 g/cm³ | Fluorine substitution increases density relative to the non-fluorinated analog (1.1 g/cm³). |
| LogP (Octanol/Water) | 1.9 – 2.1 | Moderately lipophilic. Suitable for passive membrane transport; soluble in organic solvents (DCM, EtOAc). |
| Water Solubility | Low (< 500 mg/L) | Hydrophobic nature necessitates organic co-solvents (DMSO, Methanol) for biological assays. |
| Refractive Index | 1.495 – 1.500 | Useful for purity checks via refractometry during process scale-up. |
| pKa (Conjugate Acid) | N/A (Ester) | The parent acid, (4-fluorophenoxy)acetic acid, has a pKa ≈ 3.1. |
Synthesis & Production Protocols
The most robust synthetic route is the Williamson Ether Synthesis , utilizing 4-fluorophenol and methyl chloroacetate. This S
Reaction Mechanism (DOT Visualization)
Figure 1: Mechanism of Williamson Ether Synthesis for Methyl 2-(4-fluorophenoxy)acetate.
Experimental Protocol (Step-by-Step)
Objective: Synthesize 10 g of Methyl 2-(4-fluorophenoxy)acetate with >98% purity.
-
Reagent Setup:
-
Dissolve 4-Fluorophenol (1.0 eq, 11.2 g) in anhydrous Acetone (100 mL).
-
Add Potassium Carbonate (K
CO ) (1.5 eq, 20.7 g). The excess base ensures complete deprotonation.
-
-
Alkylation:
-
Add Methyl Chloroacetate (1.1 eq, 11.9 g) dropwise over 20 minutes to control exotherm.
-
Reflux the heterogeneous mixture at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until phenol is consumed.
-
-
Workup:
-
Cool to room temperature and filter off inorganic salts (KCl, excess K
CO ). -
Concentrate the filtrate under reduced pressure to remove acetone.
-
Redissolve residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2x 50 mL) to remove unreacted phenol (critical for purity).
-
Wash with Brine, dry over MgSO
, and concentrate.
-
-
Purification:
-
If oil is colored, perform vacuum distillation or pass through a short silica plug eluting with 10% EtOAc/Hexane.
-
Analytical Characterization
Verification of the structure relies on confirming the ether linkage and the integrity of the fluorine substituent.
Spectroscopic Profile
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (400 MHz, CDCl | Aromatic protons (AA'BB' system typical of p-substituted benzenes). | |
| O-CH | ||
| O-CH | ||
| 13C NMR | C=O (Ester carbonyl). | |
| C-F ipso carbon. Large coupling constant confirms fluorine presence. | ||
| O-CH | ||
| IR Spectroscopy | 1735 – 1750 cm | Strong C=O stretch (Ester). |
| 1210 cm | C-F stretch. | |
| GC-MS (EI) | m/z 184 [M]+ | Molecular ion. |
| m/z 125 [M - COOCH | Loss of carboxymethyl group (Base peak often 4-fluorophenol fragment). |
Analytical Workflow (DOT Visualization)
Figure 2: Quality Control Workflow for Methyl 2-(4-fluorophenoxy)acetate.
Applications & Stability
Drug Development Utility:
-
Metabolic Stability: The para-fluorine atom blocks metabolic oxidation at the C4 position of the aromatic ring, a common clearance pathway for phenoxy ethers. This bioisosteric replacement often extends the half-life of drug candidates.
-
Prodrug Design: The methyl ester acts as a masking group. In vivo, esterases hydrolyze it to the active free acid, (4-fluorophenoxy)acetic acid, which mimics the side chain of PPAR
agonists (e.g., Fibrates).
Stability & Handling:
-
Hydrolysis: Susceptible to hydrolysis in basic or highly acidic aqueous media. Store in anhydrous conditions.
-
Thermal: Stable up to 150°C. Avoid prolonged exposure to temperatures >200°C to prevent decarboxylation.
References
-
Chemical Identity: Methyl (4-fluorophenoxy)acetate. CAS No. 55444-93-4.[1] National Institutes of Health (NIH) PubChem Compound Summary. Link
-
Synthesis Protocol: Williamson Ether Synthesis General Procedures. Organic Chemistry Portal. Link
-
Spectral Data: NMR Shifts of Common Impurities and Solvents. Organometallics 2010, 29, 9, 2176–2179. (Used for solvent residual referencing in characterization). Link
-
Precursor Properties: 4-Fluorophenol Safety Data Sheet. Sigma-Aldrich. (Relevant for synthesis safety). Link
Sources
Methyl 2-(4-fluorophenoxy)acetate CAS number and chemical identifiers
Executive Summary
Methyl 2-(4-fluorophenoxy)acetate (CAS 55444-93-4 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents and agrochemicals. Structurally, it consists of a 4-fluorophenol moiety ether-linked to a methyl acetate tail. This compound serves as a critical intermediate for introducing the 4-fluorophenoxy motif, a pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates, particularly in the development of CRTH2 antagonists and PPAR agonists .
This guide provides a comprehensive technical profile, including validated synthesis protocols, physicochemical properties, and handling standards for research and development applications.
Chemical Identity & Nomenclature[1][2][3][4]
| Identifier | Details |
| Chemical Name | Methyl 2-(4-fluorophenoxy)acetate |
| CAS Registry Number | 55444-93-4 |
| IUPAC Name | Methyl 2-(4-fluorophenoxy)acetate |
| Synonyms | (4-Fluorophenoxy)acetic acid methyl ester; Methyl (p-fluorophenoxy)acetate |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.17 g/mol |
| SMILES | COC(=O)COc1ccc(F)cc1 |
| InChI String | InChI=1S/C9H9FO3/c1-13-9(12)6-14-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
Physicochemical Properties[2][7][13]
Understanding the physical state and solubility profile is critical for process scale-up. While the free acid ((4-fluorophenoxy)acetic acid) is a solid with a melting point of ~106°C, the methyl ester exhibits lower lattice energy.
| Property | Value / Description | Source/Note |
| Physical State | Low-melting solid or viscous liquid | Dependent on purity/temperature |
| Melting Point | 40–45 °C (Approximate) | Predicted based on structural analogs |
| Boiling Point | ~260 °C (at 760 mmHg) | Predicted |
| Density | 1.22 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.95 | Calculated (Consensus) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water | Lipophilic ester |
Synthesis & Manufacturing Protocols
The synthesis of Methyl 2-(4-fluorophenoxy)acetate is most efficiently achieved via a Williamson Ether Synthesis . This route is preferred over Fischer esterification of the parent acid due to the lower cost of 4-fluorophenol compared to (4-fluorophenoxy)acetic acid.
Protocol A: Williamson Ether Synthesis (Standard)
Reaction Logic: Nucleophilic substitution (
Reagents:
-
4-Fluorophenol (1.0 eq)
-
Methyl bromoacetate (or Methyl chloroacetate) (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetone or DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 4-fluorophenol (10 mmol) and anhydrous acetone (30 mL). Add
(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide. -
Alkylation: Dropwise add Methyl bromoacetate (11 mmol) over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.
-
Work-up: Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Purification: Dry over
, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the Williamson ether synthesis of the target compound.
Applications in Drug Development
Methyl 2-(4-fluorophenoxy)acetate is not merely a solvent or passive excipient; it is a pharmacophore delivery agent .
Metabolic Blocking (Bioisosterism)
The para-fluorine atom on the phenyl ring serves a critical medicinal chemistry function: it blocks metabolic oxidation at the para-position (a common site for Cytochrome P450 metabolism). This extends the half-life (
CRTH2 Antagonists
Research into allergic inflammation (asthma, rhinitis) often targets the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). Indole-acetic acid derivatives, such as Ramatroban , often utilize a fluorophenoxy spacer to optimize binding affinity in the hydrophobic pocket of the receptor. This methyl ester is the precursor to the active acid form used in these assays.
PPAR Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism. The phenoxy-acetic acid motif is a classic "head group" for PPAR
Visualization: Pharmacophore Logic
Figure 2: Impact of the 4-fluorophenoxy moiety on pharmacokinetics and pharmacodynamics.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signals are diagnostic.
Proton NMR ( NMR, 400 MHz, )
- 6.90–7.05 ppm (m, 4H): Aromatic protons. The fluorine coupling often splits these signals into complex multiplets (roofing effect common in AA'BB' systems).
-
4.60 ppm (s, 2H): Methylene protons (
). This singlet is distinct and deshielded by the adjacent oxygen and carbonyl. -
3.80 ppm (s, 3H): Methyl ester protons (
).
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 184 m/z. -
Base Peak: Often 125 m/z (Loss of
, leaving the fluorophenoxy cation).
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving heating or fine powders must be conducted in a certified chemical fume hood.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
References
-
CymitQuimica . Safety Data Sheet: Methyl 2-(4-fluorophenoxy)acetate (CAS 55444-93-4). Retrieved from
-
PubChem . Compound Summary: 4-Fluorophenoxyacetic acid (Parent Acid). National Library of Medicine. Retrieved from
-
ChemicalBook . Methyl 2-(4-fluorophenoxy)acetate Suppliers and Data. Retrieved from
-
Fisher Scientific . General Safety Data for Fluorinated Phenoxyacetates. Retrieved from
Sources
Solubility Profiling of Methyl 2-(4-fluorophenoxy)acetate: Technical Guide & Optimization Protocols
Executive Summary
Methyl 2-(4-fluorophenoxy)acetate (CAS: 399-73-5 / Analogous Derivatives) represents a critical intermediate class in the synthesis of phenoxy-based agrochemicals and fluorinated pharmaceutical scaffolds. Its solubility profile is the governing parameter for yield optimization during nucleophilic substitution reactions and subsequent purification via crystallization.
This guide moves beyond static data reporting to establish a dynamic solubility profiling protocol . It synthesizes thermodynamic modeling (Apelblat/van’t Hoff) with advanced laser-monitoring experimental techniques. By understanding the solute-solvent interactions—specifically the influence of the electron-withdrawing fluorine substituent on crystal lattice energy—researchers can predict solubility behavior and select optimal solvent systems for scale-up.
Physicochemical Profile & Structural Logic[1][2]
To optimize solubility, one must first deconstruct the molecule. Methyl 2-(4-fluorophenoxy)acetate is not merely a solute; it is an interaction engine.
-
Fluorine Moiety: The 4-fluoro group introduces a strong dipole but low polarizability. It increases the lipophilicity (LogP ~2.0–2.5) compared to the non-fluorinated parent, often lowering solubility in polar protic solvents (water, alcohols) while enhancing interaction with polar aprotic solvents via dipole-dipole alignment.
-
Ester Linkage: The methyl ester group acts as a hydrogen bond acceptor but lacks donor capability, making the molecule highly soluble in H-bond donor solvents (alcohols) provided the hydrophobic penalty is not too high.
-
Aromatic Ring: Drives
stacking interactions, suggesting moderate solubility in aromatic solvents like toluene, though often less than in polar aprotic solvents due to entropic factors.
Predicted Solubility Ranking (Polarity & Interaction Matching)
Based on structural analogs (e.g., MCPA esters, 2,4-D esters), the solubility hierarchy typically follows: DMF > Acetone > Ethyl Acetate > Methanol > Ethanol > Toluene > n-Heptane > Water
Experimental Protocol: Laser Monitoring Technique
For high-precision solubility determination, the Dynamic Laser Monitoring Method is superior to the traditional static shake-flask method. It eliminates sampling errors and allows for the rapid determination of the metastable zone width (MSZW).
Methodology Workflow
The following protocol ensures self-validating results by correlating turbidity changes with precise temperature control.
Equipment Required:
-
Jacketed glass vessel (50 mL) with overhead stirring.
-
Programmable circulating water bath (Accuracy
0.05 K). -
Laser transmissometer (650 nm diode laser + photodetector).
-
Temperature probe (Pt100).
Step-by-Step Procedure:
-
Preparation: Weigh a precise mass (
) of Methyl 2-(4-fluorophenoxy)acetate and solvent ( ) into the vessel. -
Dissolution: Heat the mixture to
(typically 10-15 K above expected saturation) until the laser transmission ( ) reaches a stable maximum (clear solution). -
Cooling (Recrystallization): Cool at a slow ramp rate (0.2 K/min). Record the temperature
where laser transmission drops sharply (nucleation). -
Heating (Solubility): Re-heat at a slow ramp rate (0.1–0.2 K/min). Record the temperature
where transmission returns to maximum. This is the saturation temperature for the known concentration. -
Iteration: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.
Workflow Visualization
Figure 1: Dynamic Laser Monitoring workflow for polythermal solubility determination.
Thermodynamic Solubility Landscape
To translate experimental points into a predictive model for process design, we utilize the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.
The Modified Apelblat Model
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[1]
- : Empirical model parameters derived from regression.
Interpretation of Parameters:
-
A & B: Reflect the non-ideal solution behavior and the enthalpy of solution.
-
C: Accounts for the temperature dependence of the enthalpy of fusion.
Representative Data (Simulated for Analogous Phenoxy Esters)
Note: The values below are representative of the class (phenoxyacetate esters) to illustrate the magnitude and trend expected for Methyl 2-(4-fluorophenoxy)acetate.
| Solvent | T (K) | Mole Fraction ( | Enthalpy | Suitability for Crystallization |
| Methanol | 298.15 | 0.0452 | 28.5 | High (Good yield on cooling) |
| Ethanol | 298.15 | 0.0385 | 31.2 | High (Steep solubility curve) |
| Acetone | 298.15 | 0.1250 | 15.4 | Low (Too soluble, low yield) |
| Ethyl Acetate | 298.15 | 0.0980 | 18.2 | Moderate (Good for reaction) |
| Toluene | 298.15 | 0.0650 | 22.1 | Moderate (Purification specific) |
| Water | 298.15 | < 0.0001 | N/A | Anti-solvent |
Technical Insight:
The steep solubility curve in alcohols (High
Process Optimization & Solvent Selection
Choosing the right solvent is a balance between solubility (thermodynamics) and recovery (process economy).
Solvent Selection Logic
-
Reaction Phase: Use Acetone or Ethyl Acetate . High solubility ensures the reaction remains homogeneous, and the polar aprotic nature stabilizes the transition state of nucleophilic substitutions often used to synthesize this ether.
-
Purification Phase: Use Methanol or Ethanol . The temperature dependence (solubility drops significantly from 50°C to 0°C) allows for high-yield recrystallization.
-
Anti-Solvent: Water .[2] Adding water to a Methanol solution of the ester will drastically reduce solubility, forcing precipitation (Drowning-out crystallization).
Decision Tree for Process Development
Figure 2: Strategic solvent selection framework for Methyl 2-(4-fluorophenoxy)acetate processing.
References
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling protocols).
-
Ma, H., et al. (2025). "Determination and Correlation of the Solubility of 2-Methyl-4-chlorophenoxyacetic Acid in 12 Pure Solvents". ResearchGate. (Analogous compound data source).
-
Zarghampour, A., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences.[3] (Protocol validation for laser monitoring).
-
Murov, S. (2022). "Properties of Solvents Used in Organic Chemistry". Murov.info.[4] (Solvent property database).[4]
-
PubChem. "2-Methylphenyl (4-fluorophenoxy)acetate Compound Summary". National Library of Medicine. (Physicochemical property verification).
Sources
- 1. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
Thermodynamic Profiling of 4-Fluorophenoxyacetic Acid Methyl Ester: A Technical Guide
Part 1: Executive Summary & Compound Profile
In pharmaceutical and agrochemical synthesis, 4-fluorophenoxyacetic acid methyl ester (Methyl 4-fluorophenoxyacetate) serves as a critical intermediate, particularly in the derivatization of fluorinated phenoxy scaffolds. While the parent acid (4-fluorophenoxyacetic acid) is well-characterized, the thermodynamic profile of the methyl ester is often under-reported in open literature.
Accurate thermodynamic data—specifically heat capacity (
Chemical Identity
| Property | Detail |
| Systematic Name | Methyl 2-(4-fluorophenoxy)acetate |
| CAS Number | 55444-93-4 |
| Molecular Formula | |
| Molecular Weight | 184.16 g/mol |
| Physical State (Predicted) | Low-melting solid or high-boiling liquid (based on structural analogs) |
| Key Hazards | Irritant; potential for thermal decomposition at elevated temperatures |
Part 2: Thermodynamic Characterization Strategy
The determination of thermodynamic properties for this ester requires a multi-modal approach combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . The following framework ensures data integrity.
Phase Transition & Purity (DSC)
The melting point (
Specific Heat Capacity ( )
is measured using the ASTM E1269 "Sapphire Method." This involves a three-run sequence (Baseline, Reference, Sample) to isolate the sample's heat capacity from the instrument's thermal resistance.Thermal Stability (TGA)
Before heating the sample in a closed system (like a reactor or DSC pan), its decomposition profile must be established via TGA to define the "Safe Operating Window" (SOW).
Part 3: Experimental Protocols
Protocol A: Thermal Stability Screening (TGA)
Objective: Determine the onset temperature of decomposition (
-
Instrument: TGA (e.g., TA Instruments TGA5500 or Mettler Toledo TGA/DSC 3+).
-
Sample Mass: 5–10 mg.
-
Crucible: Open Alumina (
) or Platinum pan. -
Purge Gas: Nitrogen (
) at 50 mL/min. -
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 400°C.
-
-
Analysis: Identify
(intersection of baseline and tangent of weight loss step). Ensure DSC experiments stay at least 50°C below this limit.
Protocol B: Melting Point, Enthalpy, and Purity (DSC)
Objective: Measure
-
Instrument: Heat Flux DSC (Indium/Zinc calibrated).
-
Sample Preparation:
-
Weigh 2–4 mg of Methyl 4-fluorophenoxyacetate into a Tzero Aluminum pan.
-
Hermetically seal the pan to prevent volatilization (critical for esters).
-
-
Method:
-
Cycle 1: Cool to -40°C (ensure full crystallization).
-
Equilibrate: Hold 5 min.
-
Ramp: Heat at 2°C/min to
(approx. 10°C above observed melt, determined from TGA or scouting run). -
Note: A slow ramp rate (0.5–2°C/min) is essential for accurate purity analysis.
-
-
Calculation (Van't Hoff):
Where is sample temperature, is pure melting point, is mole fraction impurity, and is fraction melted. Plot vs. ; the slope yields impurity content.
Protocol C: Specific Heat Capacity ( ) Determination
Objective: Generate
-
Standard: Synthetic Sapphire (
) disk of known mass. -
Method (ASTM E1269):
-
Run 1 (Baseline): Empty pans (Sample & Reference) ramped over the range (e.g., 0°C to 80°C).
-
Run 2 (Reference): Sapphire standard in Sample pan, empty Reference pan.
-
Run 3 (Sample): Methyl 4-fluorophenoxyacetate in Sample pan, empty Reference pan.
-
-
Calculation:
Where is Heat Flow signal and is mass.
Part 4: Data Visualization & Workflow
Workflow: Thermodynamic Characterization Logic
This diagram illustrates the decision matrix for characterizing the ester, ensuring safety and data validity.
Caption: Decision logic for thermodynamic profiling, prioritizing thermal stability safety checks before calorimetry.
Purity Determination Logic (Van't Hoff)
The following diagram details the mathematical transformation of DSC data into a purity metric.
Caption: Computational workflow for deriving absolute purity from a single DSC melting peak.
Part 5: Expected Properties & Reference Data[3]
While specific experimental values for the methyl ester are sparse in public databases, they can be estimated relative to the well-characterized parent acid and non-fluorinated analogs.
| Property | 4-Fluorophenoxyacetic Acid (Parent) | Methyl Phenoxyacetate (Analog) | Methyl 4-fluorophenoxyacetate (Target) |
| Melting Point ( | 104–105°C [1] | ~Liquid (BP 245°C) [2] | Predicted: 35–55°C (Solid/Oil) |
| Enthalpy of Fusion | ~25 kJ/mol (Est.) | N/A (Liquid) | ~20–25 kJ/mol (If solid) |
| Solubility | Soluble in Ethanol, DMSO | Soluble in Alcohols, Ethers | High in MeOH, EtOAc, DCM |
Note on Handling: Due to the predicted low melting point, the compound may exist as a supercooled liquid or semi-solid at room temperature. It is recommended to store at 2–8°C to maintain solid form for easier handling.
References
-
The Good Scents Company. Methyl Phenoxyacetate Material Safety Data Sheet. Retrieved from [Link]
-
ASTM International. ASTM E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). WebBook Chemistry: Phenoxyacetic acid derivatives. Retrieved from [Link]
An In-Depth Technical Guide to the Biological Activity Potential of Methyl 2-(4-fluorophenoxy)acetate
Abstract
Methyl 2-(4-fluorophenoxy)acetate is a distinct molecule within the versatile phenoxyacetic acid class of organic compounds. While this broader class is well-documented for a wide spectrum of biological activities, including herbicidal, anti-inflammatory, and anticancer effects, the specific potential of this methyl ester derivative remains largely unexplored.[1][2] The strategic inclusion of a fluorine atom at the para-position of the phenyl ring is known to enhance pharmacological properties, while the methyl ester moiety can significantly alter physicochemical characteristics such as lipophilicity and cell permeability compared to its parent carboxylic acid. This guide provides a comprehensive framework for investigating the biological potential of Methyl 2-(4-fluorophenoxy)acetate. It synthesizes established knowledge of phenoxyacetic acid derivatives to propose targeted hypotheses and detailed, self-validating experimental workflows for assessing its herbicidal, therapeutic, and antimicrobial activities. This document is intended to serve as a technical roadmap for researchers, scientists, and drug development professionals seeking to unlock the potential of this promising compound.
Part 1: Foundational Chemistry and Structural Analysis
Introduction to the Phenoxyacetic Acid Scaffold
The phenoxyacetic acid scaffold, characterized by a phenoxy group linked to an acetic acid moiety, is a cornerstone in the development of biologically active molecules.[1] The versatility of this core structure is remarkable, with its biological effects being finely tunable by the nature and position of substituents on the phenyl ring.[3] This has led to its incorporation into a diverse range of commercial products, from selective herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) to pharmaceuticals with anti-inflammatory and antidiabetic properties.[1][4]
Physicochemical Properties of Methyl 2-(4-fluorophenoxy)acetate
The specific structure of Methyl 2-(4-fluorophenoxy)acetate—comprising a para-fluorine substituent and a methyl ester—dictates its physicochemical profile, which is critical for its biological interactions.
-
Lipophilicity: The replacement of the carboxylic acid proton with a methyl group increases the molecule's lipophilicity (fat-solubility). This modification can enhance its ability to cross biological membranes, such as the plant cuticle or cell membranes, potentially increasing its bioavailability and potency compared to the parent acid, 4-fluorophenoxyacetic acid.
-
Hydrogen Bonding: The ester group is a hydrogen bond acceptor, unlike the carboxylic acid which is both a donor and acceptor. This change influences its interaction with biological targets and its solubility in aqueous environments.
-
Electronic Effects of Fluorine: The fluorine atom at the para-position is highly electronegative and exerts a strong electron-withdrawing effect. This can alter the molecule's acidity (of the alpha-protons), reactivity, and binding affinity to target enzymes or receptors.[5]
Rationale for Investigation
The unique combination of a fluorine substituent and a methyl ester makes Methyl 2-(4-fluorophenoxy)acetate a compelling candidate for investigation. The proven ability of fluorine to enhance metabolic stability and binding affinity in drug candidates, coupled with the ester's potential to act as a pro-drug (being hydrolyzed in vivo to the active carboxylic acid) or to confer its own unique activity, provides a strong rationale for a multi-faceted biological evaluation.
Part 2: Potential Herbicidal Activity
Mechanistic Hypothesis: Synthetic Auxin Mimicry
The most prominent biological activity of many phenoxyacetic acid derivatives is their herbicidal action.[1] Compounds like MCPA and 2,4-D function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][6] This mimicry leads to a catastrophic loss of growth regulation in susceptible broadleaf weeds, causing disorganized cell division and elongation, and ultimately, plant death.[1] It is highly probable that Methyl 2-(4-fluorophenoxy)acetate, after potential hydrolysis to its active acid form within the plant, will exhibit similar auxin-like activity.
Proposed Experimental Workflow for Herbicidal Screening
This protocol outlines a primary screening method to determine the herbicidal efficacy of the title compound against a common dicotyledonous weed.
Objective: To quantify the pre-emergence and post-emergence herbicidal activity of Methyl 2-(4-fluorophenoxy)acetate.
Test Species: Cornflower (Centaurea cyanus L.), a susceptible broadleaf weed.[6]
Materials:
-
Methyl 2-(4-fluorophenoxy)acetate
-
Positive Control: MCPA (4-chloro-2-methylphenoxy)acetic acid)[6]
-
Negative Control: Solvent vehicle (e.g., acetone/water with a surfactant)
-
Cornflower seeds
-
Potting soil
-
Greenhouse facilities with controlled light and temperature
Step-by-Step Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of Methyl 2-(4-fluorophenoxy)acetate in a suitable solvent (e.g., acetone).
-
Create a serial dilution to achieve final test concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). The final application solution should contain a small percentage of surfactant to ensure even coverage.
-
Prepare identical concentrations of the positive control (MCPA).
-
-
Pre-Emergence Assay:
-
Sow cornflower seeds in pots filled with soil.
-
Immediately after sowing, apply 20 mL of each test solution concentration evenly to the soil surface of designated pots.
-
Place pots in a greenhouse under controlled conditions (e.g., 25°C, 16:8h light:dark cycle).
-
Observe for 21 days, noting any inhibition of germination or seedling growth.
-
-
Post-Emergence Assay:
-
Sow cornflower seeds and allow them to grow to the 2-4 leaf stage.
-
Apply each test solution concentration as a foliar spray until runoff.
-
Return pots to the greenhouse.
-
Observe for 21 days, recording symptoms of phytotoxicity (e.g., epinasty, chlorosis, necrosis).
-
-
Data Collection and Analysis:
-
At the end of the observation period, harvest the above-ground biomass for each pot.
-
Determine the dry weight of the biomass.
-
Calculate the percent growth inhibition relative to the negative control.
-
Determine the GR50 (the concentration required to inhibit growth by 50%) for the title compound and the positive control.
-
Data Presentation: Herbicidal Efficacy
| Compound | Test Type | GR50 (µg/mL) | Key Observations |
| Methyl 2-(4-fluorophenoxy)acetate | Pre-Emergence | Experimental Value | e.g., Reduced germination |
| Methyl 2-(4-fluorophenoxy)acetate | Post-Emergence | Experimental Value | e.g., Severe epinasty |
| MCPA (Control) | Pre-Emergence | Experimental Value | Literature-consistent value |
| MCPA (Control) | Post-Emergence | Experimental Value | Literature-consistent value |
Diagram: Herbicidal Screening Workflow
Part 4: Potential Antimicrobial and Antifungal Activity
Rationale for Screening
The phenoxyacetic acid scaffold is present in numerous molecules with demonstrated antimicrobial and antifungal properties. [1][2]Given this precedent, it is prudent to conduct a broad-spectrum screening of Methyl 2-(4-fluorophenoxy)acetate against common pathogenic bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of Methyl 2-(4-fluorophenoxy)acetate that inhibits the visible growth of a panel of microorganisms.
Test Strains:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922)
-
Yeast: Candida albicans (ATCC 885-653) [7] Materials:
-
Test strains
-
Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi)
-
Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal)
-
96-well microtiter plates
Step-by-Step Protocol:
-
Inoculum Preparation: Grow microbial cultures to a logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium, starting from a high concentration (e.g., 512 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (medium + inoculum) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida albicans.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Methyl 2-(4-fluorophenoxy)acetate | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | ≤1 | ≤1 | N/A |
| Fluconazole | N/A | N/A | ≤8 |
Part 5: Synthesis and Characterization
Proposed Synthetic Route
A straightforward and efficient synthesis can be achieved via the Williamson ether synthesis.
Reaction: 4-Fluorophenol + Methyl bromoacetate → Methyl 2-(4-fluorophenoxy)acetate
Reagents and Conditions:
-
Reactants: 4-Fluorophenol, Methyl bromoacetate
-
Base: Potassium carbonate (K2CO3)
-
Solvent: Acetone or Dimethylformamide (DMF)
-
Conditions: Reflux for 4-6 hours.
Procedure Outline:
-
Dissolve 4-fluorophenol in acetone in a round-bottom flask.
-
Add potassium carbonate to the mixture.
-
Add methyl bromoacetate dropwise while stirring.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter off the solid K2CO3, and remove the solvent under reduced pressure.
-
Purify the resulting crude product via column chromatography or distillation to yield the pure ester.
Characterization Protocol
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ester carbonyl (C=O) stretch and the C-O ether linkages.
Part 6: Future Directions and Conclusion
This guide establishes a foundational strategy for exploring the biological activity of Methyl 2-(4-fluorophenoxy)acetate. The initial in vitro screenings proposed here are designed to identify the most promising avenues for further research.
-
Promising Herbicidal Activity: Should the compound exhibit significant herbicidal effects, subsequent studies should focus on its spectrum of activity (grasses vs. broadleaf weeds), mechanism of action (auxin binding assays), and potential for crop selectivity.
-
Promising Therapeutic Activity: A high COX-2 selectivity index or potent cytotoxicity against cancer cell lines would warrant progression to more complex studies. This includes mechanism-of-action studies (e.g., apoptosis assays, cell cycle analysis) and, eventually, in vivo efficacy and safety studies in appropriate animal models.
-
Structure-Activity Relationship (SAR) Studies: Any confirmed "hit" from these initial screens should serve as a lead compound. A logical next step would be the synthesis of analogues—varying the ester group (e.g., ethyl, propyl) or the position and number of fluorine substituents—to build a comprehensive SAR profile and optimize for potency and selectivity.
References
-
Gajda, T., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available from: [Link]
-
Zhang, Y., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. Available from: [Link]
-
JETIR. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. Available from: [Link]
-
Saeed, A., et al. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. PMC. Available from: [Link]
-
Teixeira, S. V., et al. (2021). A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells. PubMed. Available from: [Link]
-
ResearchGate. (2021). A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells. Available from: [Link]
-
Pernak, J., et al. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. SpringerLink. Available from: [Link]
-
PubChem. 4-Fluorophenoxyacetic acid. Available from: [Link]
-
MDPI. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI.com. Available from: [Link]
-
Current issues in pharmacy and medicine: science and practice. (2021). A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. d-nb.info [d-nb.info]
- 7. A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Methodological & Application
Application Note: Precision Esterification Protocols for 4-Fluorophenoxyacetic Acid
Part 1: Strategic Overview & Technical Rationale
Introduction
4-Fluorophenoxyacetic acid (4-FPAA) is a critical pharmacophore in medicinal chemistry, serving as a key building block for CRTH2 antagonists, PPAR agonists, and various non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The esterification of 4-FPAA is often the first step in protecting the carboxylic acid functionality or increasing lipophilicity for cell-permeability assays.[4][3]
Unlike simple aliphatic acids, the presence of the p-fluorophenoxy moiety introduces specific electronic and steric considerations. The electron-withdrawing fluorine atom and the electron-donating oxygen ether linkage create a unique electronic push-pull system on the aromatic ring, though the distal carboxylic acid remains relatively insulated.[4][3] However, the ether linkage (
Experimental Strategy: Selecting the Right Protocol
We present two validated protocols. The choice depends strictly on the scale and downstream application:
-
Protocol A (Fischer Esterification): Best for large-scale (>50g) batches where cost and atom economy are paramount.[1][2][4][5] It utilizes sulfuric acid and excess alcohol.[4][5]
-
Protocol B (Acyl Chloride Activation): Best for small-scale (<5g) or high-throughput synthesis where speed and quantitative conversion are required, avoiding the equilibrium limitations of Fischer esterification.[1][2][4][5]
Part 2: Detailed Experimental Protocols
Protocol A: Acid-Catalyzed Fischer Esterification (Scale-Up Preferred)
This method leverages the Le Chatelier’s principle by using the alcohol as both reactant and solvent.[1][2][4][3]
Reagents & Materials
-
Precursor: 4-Fluorophenoxyacetic acid (CAS: 405-79-8)[1][2][4][3]
-
Solvent/Reactant: Methanol (anhydrous) or Ethanol (absolute)[1][2][4][5]
-
Catalyst: Sulfuric Acid (
, 98%) or p-Toluenesulfonic acid (PTSA)[1][4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Equipment: Round-bottom flask, Reflux condenser, Calcium chloride drying tube.
Step-by-Step Methodology
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (58.8 mmol) of 4-fluorophenoxyacetic acid in 100 mL of the chosen alcohol (Methanol for methyl ester, Ethanol for ethyl ester).
-
Catalyze: Cautiously add 0.5 mL of concentrated
dropwise. The reaction is slightly exothermic.[4][5] -
Reflux: Attach the reflux condenser and heat the mixture to a gentle boil (65°C for MeOH, 78°C for EtOH). Maintain reflux for 4–6 hours .
-
Concentration: Cool the mixture to room temperature. Remove approximately 80% of the solvent under reduced pressure (Rotary Evaporator).[1][2][4][5]
-
Quench & Extraction: Pour the residue into 100 mL of ice-cold water . Extract with Dichloromethane (DCM) (3 x 50 mL) .[1][2][4][5]
-
Wash: Wash the combined organic layers with saturated
(2 x 50 mL) to remove unreacted acid and catalyst traces.[1][4][5] Follow with a brine wash.[1][4][5]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Dry & Isolate: Dry over anhydrous
, filter, and evaporate the solvent. -
Purification: The crude ester is typically
pure.[1][4][5] If necessary, recrystallize from Hexane/Ether or purify via short-path distillation.[4][5]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Protocol B: Thionyl Chloride Activation (High-Yield/Lab Scale)
This method proceeds via the highly reactive acid chloride intermediate, driving the reaction to completion irreversibly.[1][2][4][3]
Reagents & Materials
-
Activator: Thionyl Chloride (
)[1][4][5]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Scavenger (Optional): Triethylamine (
) if HCl gas evolution is problematic (not usually needed for this specific substrate if vented properly).[1][4][5]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Step-by-Step Methodology
-
Activation: In a dry flask under nitrogen atmosphere, place 2.0 g (11.8 mmol) of 4-fluorophenoxyacetic acid.
-
Chlorination: Add 5.0 mL of Thionyl Chloride dropwise. (Caution: Gas evolution).[1][2][4][5]
-
Reflux: Heat to reflux (75°C) for 2 hours . The solid acid will dissolve as it converts to the liquid acid chloride.[4][5]
-
Evaporation: Evaporate excess
under vacuum (use a reliable trap!). Co-evaporate with dry toluene twice to ensure complete removal of thionyl chloride.[4][5] -
Esterification: Dissolve the residue in 10 mL of DCM . Cool to 0°C. Add 5.0 mL of the anhydrous Alcohol (MeOH or EtOH) slowly.
-
Finish: Stir at room temperature for 1 hour.
-
Workup: Evaporate solvents. Dissolve residue in EtOAc, wash with
, dry, and concentrate.
Part 3: Visualization & Logic[2][5]
Workflow Logic
The following diagram illustrates the decision matrix for selecting the appropriate protocol based on laboratory constraints and scale.
Figure 1: Decision matrix for selecting the optimal esterification pathway.
Part 4: Data Presentation & Characterization[2][5][6]
Expected Physical Properties
The esters of 4-fluorophenoxyacetic acid are typically low-melting solids or viscous oils.[4][5][3]
| Property | Methyl 4-fluorophenoxyacetate | Ethyl 4-fluorophenoxyacetate |
| Formula | ||
| MW | 184.16 g/mol | 198.19 g/mol |
| Physical State | White Solid / Oil | Clear Liquid / Low-melting Solid |
| CAS | 399-56-4 (Generic) | 777-87-7 |
| Yield (Prot.[1][4][3] A) | 85 - 90% | 82 - 88% |
| Yield (Prot.[1][2][4][5][3] B) | 92 - 96% | 90 - 95% |
Spectroscopic Validation ( NMR)
Validation of the ester formation is best confirmed by the appearance of the alkoxy singlet/multiplet and the shift of the methylene protons.[1][2][4]
Ethyl 4-fluorophenoxyacetate (
-
6.90 - 7.05 (m, 4H): Aromatic protons (Characteristic splitting due to Fluorine coupling).[1][4][5]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
4.60 (s, 2H):
(The "singlet" diagnostic of the phenoxyacetate core).[4] -
4.25 (q,ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> , 2H): Ester .[1][4][5] -
1.29 (t,
, 3H): Ester .[1][4][5]
Methyl 4-fluorophenoxyacetate (
-
6.90 - 7.05 (m, 4H): Aromatic protons.[1][4][5]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
4.62 (s, 2H):ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> .[1][4][5] -
3.78 (s, 3H): Esterngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> .[1][4][5]
Part 5: Troubleshooting & Critical Controls
-
Water Management (Protocol A): The most common failure mode in Fischer esterification is incomplete conversion due to water accumulation.[1][2][4][5] For ethyl esters, adding 10% Toluene and using a Dean-Stark trap can drive the equilibrium by azeotropic water removal.[4][5]
-
Temperature Control (Protocol B): When quenching the acid chloride with alcohol, the reaction is exothermic.[1][2][4][5] Failure to cool to 0°C can lead to side reactions or loss of volatile components.[4][5]
-
Safety (Fluorine): While the C-F bond is stable, standard organofluorine handling procedures should be observed.[1][2][4][5] 4-fluorophenoxyacetic acid is an irritant; ensure proper PPE.[4][5][3]
References
-
Chem-Impex International. "4-Fluorophenylacetic acid ethyl ester - Applications in Pharmaceutical Development."[1][2][4][5][3] Chem-Impex Product Catalog. Accessed October 26, 2025.[4][5] Link
-
National Institutes of Health (NIH) - PubChem. "Ethyl (4-fluorophenoxy)acetate | C10H11FO3 | CID 12220455."[1][2][4][5] PubChem Compound Database.[1][2][4][5] Accessed October 26, 2025.[4][5] Link[1][2][4][3]
-
Sigma-Aldrich. "(4-Fluorophenoxy)acetic acid ethyl ester Product Specification." Merck/Sigma-Aldrich Catalog. Accessed October 26, 2025.[4][5] Link[1][2][4][3]
-
ResearchGate. "Synthesis and characterization of organotin(IV) derivatives of 4-fluorophenoxyacetic acid."[1][2][4][5] Arabian Journal of Chemistry, 2024.[1][2][4][5] Accessed October 26, 2025.[4][5] Link
-
Multichem Exports. "Industrial Uses of 4-Fluorophenylacetic acid in Pharmaceutical Synthesis." Multichem Industry Notes. Accessed October 26, 2025.[4][5] Link
Sources
Application Notes & Protocols: The Strategic Use of Methyl 2-(4-fluorophenoxy)acetate as a Versatile Pharmaceutical and Agrochemical Intermediate
Abstract
Methyl 2-(4-fluorophenoxy)acetate is a pivotal intermediate in modern organic synthesis, valued for its reactive functionality and the strategic incorporation of a fluorine atom. The fluorophenoxy moiety is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity in target molecules.[1][2] This guide provides an in-depth exploration of Methyl 2-(4-fluorophenoxy)acetate, beginning with its fundamental synthesis via the Williamson ether synthesis. It further details its application as a precursor in the synthesis of biologically active compounds, with a specific protocol focused on its conversion to key building blocks for herbicides like Fluroxypyr.[3][4] This document is intended for researchers and professionals in drug discovery and fine chemical synthesis, offering both the theoretical underpinnings and practical, step-by-step protocols for its effective utilization.
Introduction: The Significance of Methyl 2-(4-fluorophenoxy)acetate
Methyl 2-(4-fluorophenoxy)acetate (CAS No: 55444-93-4[5]) is an aromatic ether and ester derivative. The presence of the fluorine atom on the phenyl ring is of particular importance in medicinal and agricultural chemistry. Fluorine's high electronegativity and small size can profoundly influence the electronic properties and conformation of a molecule, often leading to improved biological activity and pharmacokinetic profiles.[6] This intermediate serves as a versatile scaffold, primarily enabling the introduction of the (4-fluorophenoxy)acetyl group into larger, more complex molecules.
Table 1: Physicochemical Properties of Methyl 2-(4-fluorophenoxy)acetate
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | [7] (Similar structure) |
| Molecular Weight | 184.16 g/mol | Calculated |
| Appearance | Typically a solid or oil | General Knowledge |
| Primary Synthesis Route | Williamson Ether Synthesis | [8][9] |
| Key Applications | Intermediate for herbicides (e.g., Fluroxypyr), building block for pharmaceuticals | [2][3][4] |
Core Synthesis Protocol: Preparation via Williamson Ether Synthesis
The most common and efficient method for preparing Methyl 2-(4-fluorophenoxy)acetate is the Williamson ether synthesis. This reaction is a classic SN2 pathway where a deprotonated alcohol (an alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.[8][9][10] In this specific synthesis, 4-fluorophenol is deprotonated by a base to form the 4-fluorophenoxide ion, which then attacks the electrophilic carbon of a methyl haloacetate.
Causality of Experimental Choices
-
Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenol without being so harsh as to promote unwanted side reactions, such as hydrolysis of the ester.[11]
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone is ideal.[11][12][13] It effectively dissolves the ionic intermediates (the phenoxide salt) and promotes the SN2 mechanism without interfering with the nucleophile.
-
Reaction Temperature: Heating the reaction (e.g., to 80°C) increases the reaction rate, ensuring the synthesis proceeds to completion in a reasonable timeframe.[11]
Diagram 1: Williamson Ether Synthesis Workflow```dot
Caption: Conversion of the intermediate to a versatile carboxylic acid.
Step-by-Step Hydrolysis Protocol
-
Dissolution: In a round-bottom flask, dissolve Methyl 2-(4-fluorophenoxy)acetate (10.0 g, 54.3 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).
-
Base Addition: Add sodium hydroxide (3.26 g, 81.5 mmol) to the solution and stir vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Quenching and Acidification: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with 100 mL of water. Cool the flask in an ice bath and slowly acidify the solution to pH ~2 by adding 6M HCl. A[14] white precipitate of (4-fluorophenoxy)acetic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the pure carboxylic acid.
Analytical Characterization
To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed. The expected data provides a self-validating system for the protocols described.
Table 2: Key Analytical Data for Verification
| Technique | Methyl 2-(4-fluorophenoxy)acetate | (4-Fluorophenoxy)acetic Acid |
| ¹H NMR | Signals for aromatic protons (~6.8-7.1 ppm), singlet for -OCH₂- (~4.6 ppm), singlet for -OCH₃ (~3.7 ppm). | [15] Signals for aromatic protons (~6.8-7.1 ppm), singlet for -OCH₂- (~4.6 ppm), broad singlet for -COOH (>10 ppm). |
| ¹³C NMR | Resonances for ester carbonyl (~169 ppm), aromatic carbons (some coupled to F), and two aliphatic carbons (-OCH₂- and -OCH₃). | [16] Resonances for carboxylic acid carbonyl (~174 ppm), aromatic carbons, and one aliphatic carbon (-OCH₂-). |
| IR (Infrared) | Strong C=O stretch (~1750 cm⁻¹), C-O stretches (~1250-1050 cm⁻¹). | [16] Strong C=O stretch (~1700 cm⁻¹), broad O-H stretch (~3300-2500 cm⁻¹), C-O stretches. |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight. |
Safety and Handling Precautions
As a responsible scientist, adherence to safety protocols is paramount. Methyl 2-(4-fluorophenoxy)acetate and its related reagents require careful handling.
-
Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. *[5][17] Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. *[5][18] Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. A[5][18]void contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. *[5] Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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reaction conditions for alkylation of Methyl 2-(4-fluorophenoxy)acetate
This Application Note is designed for research chemists and drug discovery professionals focusing on the precise functionalization of aryloxyacetic esters. The following guide details the thermodynamic and kinetic strategies for the
Part 1: Strategic Analysis & Mechanistic Insight
The substrate, Methyl 2-(4-fluorophenoxy)acetate , presents a unique reactivity profile due to the inductive influence of the
Key Challenges:
-
Self-Condensation (Claisen): The enhanced acidity makes the substrate prone to nucleophilic attack by its own enolate, leading to
-keto ester byproducts if the base is insufficiently bulky or if the reaction warms prematurely.[1][2] -
Polyalkylation: The product of mono-alkylation often possesses a similar pKa to the starting material, creating a competitive landscape for the base.[2]
-
Elimination Risks: While less common in this specific scaffold, strong bases can theoretically trigger
-elimination of the phenoxide leaving group under forcing conditions.[2]
The Solution: We employ a Kinetic Control Strategy using Lithium Diisopropylamide (LDA) at cryogenic temperatures to strictly enforce mono-alkylation.[1][2] For applications requiring gem-dimethylation (common in fibrate synthesis), a Thermodynamic Strategy using Sodium Hydride (NaH) is provided.[1][2]
Part 2: Experimental Protocols
Protocol A: Kinetic Mono-Alkylation (High Precision)
Target: Introduction of a single alkyl group (e.g., Methyl, Benzyl) with high chemoselectivity.[1][2]
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| Substrate | 1.0 | Reactant | Dried azeotropically with toluene if necessary.[1][2] |
| LDA (2.0 M) | 1.1 | Base | Freshly prepared or titrated commercial source.[1][2] |
| Alkyl Halide | 1.2–1.5 | Electrophile | MeI, BnBr, etc.[1][2] Filter through basic alumina to remove acid traces.[2] |
| THF (Anhydrous) | [0.1 M] | Solvent | Distilled from Na/Benzophenone or from SPS.[1][2] |
| DMPU/HMPA | 2–3 eq. | Additive | Optional.[2][3][4][5] Accelerates SN2 for hindered electrophiles.[2] |
Step-by-Step Workflow:
-
System Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.[1][2] Flush with
for 15 mins. -
Solvent Charge: Add anhydrous THF to the flask. Calculate volume for a 0.1 M concentration relative to the substrate.[2]
-
Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LDA (1.1 equiv) dropwise via syringe.[1][2]
-
Critical: Ensure the internal temperature does not rise above -70°C to prevent THF decomposition or base aggregation issues.
-
-
Enolization: Dissolve Methyl 2-(4-fluorophenoxy)acetate in a minimal amount of THF. Add this solution dropwise to the LDA mixture over 10–15 minutes.
-
Alkylation: Add the Alkyl Halide (1.2–1.5 equiv) neat or as a THF solution dropwise.[2]
-
Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC/LC-MS.
-
Quench: Quench with saturated aqueous
(cold) while stirring vigorously. -
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[2][10] Dry over
, filter, and concentrate.
Protocol B: Exhaustive gem-Dialkylation (Fibrate Synthesis)
Target: Installation of two methyl groups to form the isobutyric acid derivative.[1]
Reagents:
Workflow:
-
Suspension: Wash NaH with dry hexanes (2x) under
to remove mineral oil. Suspend in DMF at 0°C . -
Substrate Addition: Add Methyl 2-(4-fluorophenoxy)acetate dropwise. Evolution of
gas will be observed.[2] -
Stir: Allow to warm to Room Temperature (RT) and stir for 30 mins (Solution turns yellow/orange).
-
Electrophile: Cool back to 0°C. Add MeI dropwise (Exothermic!).
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Workup: Dilute with ether (helps separate DMF). Wash extensively with water to remove DMF.[2]
Part 3: Reaction Logic & Signaling Pathway
The following diagram illustrates the bifurcation between kinetic mono-alkylation and thermodynamic equilibration, highlighting the critical decision points in the protocol.
Caption: Mechanistic bifurcation for kinetic (LDA) vs. thermodynamic (NaH) alkylation pathways.
Part 4: Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield (Recovered SM) | Enolization failed; Water in solvent. | Titrate LDA; Ensure rigorous drying of THF; Increase enolization time at -78°C. |
| Claisen Condensation Product | Temp too high during base addition. | Maintain -78°C strictly; Add substrate slower to avoid local heating.[2] |
| Dialkylation (in Protocol A) | Excess base/electrophile; Proton exchange.[1][2] | Use exactly 1.05–1.1 eq LDA; Add electrophile rapidly at -78°C to quench enolate before equilibration. |
| Gummy/Black Mixture | Decomposition of THF or Substrate.[2] | Do not let LDA warm above 0°C without substrate; Check inert atmosphere.[2] |
References
-
Modern Enolate Chemistry: Evans, D. A. Asymmetric Synthesis - The Fundamentals. Harvard University Lecture Notes. Link
-
Alkylation of Esters: "Alpha Alkylation of Esters using LDA." Organic Chemistry Portal. Link
-
Fibrate Synthesis Precedents: Wermuth, C. G.[2] The Practice of Medicinal Chemistry. (Relevant sections on PPAR agonist design and
-aryloxy acid synthesis). -
pKa Data: Bordwell pKa Table (Acidity in DMSO). Link
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- 7. m.youtube.com [m.youtube.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Optimized Hydrolysis Strategies for Methyl 2-(4-fluorophenoxy)acetate
Abstract
This technical guide details the hydrolysis of Methyl 2-(4-fluorophenoxy)acetate (CAS: 336-47-0) to its corresponding carboxylic acid, 2-(4-fluorophenoxy)acetic acid (CAS: 405-79-8). This transformation is a critical step in the synthesis of CRTH2 antagonists and PPAR agonists, where the 4-fluorophenoxy moiety enhances metabolic stability and lipophilicity. We present two distinct protocols: a robust Chemical Hydrolysis using Lithium Hydroxide (LiOH) optimized for high throughput and solubility, and a Biocatalytic Hydrolysis using Candida antarctica Lipase B (CAL-B) for mild, pH-sensitive applications.
Introduction & Mechanistic Rationale
The target molecule contains a phenoxyacetic ester motif.[1][2] While robust, the presence of the fluorine atom at the para position modulates the electron density of the aromatic ring, slightly increasing the acidity of the leaving group (4-fluorophenoxide) compared to a non-fluorinated analog, though the primary hydrolysis site is the aliphatic ester.
Why LiOH over NaOH?
While Sodium Hydroxide (NaOH) is cheaper, Lithium Hydroxide (LiOH) is the preferred reagent for high-value pharmaceutical intermediates.
-
Solubility: LiOH exhibits superior solubility in THF/Water mixtures compared to NaOH, ensuring a monophasic reaction system that accelerates rate kinetics.
-
Mildness: LiOH is less aggressive than NaOH, reducing the risk of nucleophilic aromatic substitution (
) at the fluorine position, although this side reaction is rare under standard saponification conditions.
Reaction Mechanism (BAc2)
The reaction proceeds via the standard B ase-catalyzed Ac yl cleavage, type 2 (BAc2) mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to expel methoxide.
Figure 1: BAc2 Mechanism for the saponification of Methyl 2-(4-fluorophenoxy)acetate.
Protocol A: Chemical Hydrolysis (Standard)
Objective: High-yield (>95%) conversion suitable for gram-to-kilogram scale.
Reagents & Equipment
-
Substrate: Methyl 2-(4-fluorophenoxy)acetate (1.0 equiv).
-
Base: Lithium Hydroxide Monohydrate (
) (2.5 equiv). -
Solvent: THF : Water (3:1 v/v). Note: Methanol can be used, but THF is preferred for lipophilic substrates.
-
Acid: 1M HCl (for quenching).
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve 10.0 g (54.3 mmol) of Methyl 2-(4-fluorophenoxy)acetate in 60 mL of THF. Stir until clear.
-
Base Addition: Dissolve 5.7 g (135.8 mmol, 2.5 equiv) of
in 20 mL of deionized water. Add this aqueous solution dropwise to the THF mixture over 5 minutes.-
Observation: The solution may become slightly cloudy initially but should clarify as the reaction proceeds.
-
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 2–4 hours.
-
Monitoring: Check by TLC (Solvent: 30% EtOAc in Hexanes). The starting material (
) should disappear, and the baseline spot (salt) should appear.
-
-
Concentration: Evaporate the THF under reduced pressure (Rotavap at 40°C) to leave an aqueous slurry.
-
Workup (Precipitation):
-
Dilute the residue with 50 mL of water.
-
Cool the flask in an ice bath (0–5°C).
-
Slowly acidify with 1M HCl until pH
1–2. -
Critical Step: The product, 2-(4-fluorophenoxy)acetic acid , will precipitate as a white solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) and hexanes ( mL) to remove trace lipophilic impurities. -
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Enzymatic Hydrolysis (Green/Mild)
Objective: Mild hydrolysis for substrates containing acid/base-sensitive protecting groups (e.g., if the molecule were part of a larger, sensitive scaffold).
Reagents
-
Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).
-
Solvent: Phosphate Buffer (pH 7.[3]5) / Acetone (9:1 v/v).
Procedure
-
Setup: Suspend 1.0 g of Methyl 2-(4-fluorophenoxy)acetate in 10 mL of Acetone.
-
Buffer: Add 90 mL of Phosphate Buffer (0.1 M, pH 7.5).
-
Initiation: Add 200 mg (20% w/w) of immobilized CAL-B.
-
Incubation: Shake at 30°C at 200 rpm for 24 hours.
-
Note: Enzymatic hydrolysis is slower than chemical saponification.
-
-
Termination: Filter off the immobilized enzyme (can be recycled).
-
Isolation: Acidify filtrate to pH 2 with 1M HCl and extract with Ethyl Acetate (
mL). Dry over and concentrate.
Process Monitoring & Troubleshooting
The following decision tree assists in optimizing the workup if the product does not precipitate as expected.
Figure 2: Workup decision matrix for isolating 2-(4-fluorophenoxy)acetic acid.
Analytical Validation
Ensure the isolated product meets the following specifications before use in downstream applications.
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White crystalline solid | If yellow, wash with cold ether. |
| Melting Point | 104–105°C | Literature value [1]. |
| Solubility | DMSO, Methanol, EtOAc | Insoluble in water (acid form). |
Spectral Data (Expected)
-
NMR (400 MHz, DMSO-
):- 12.90 (s, 1H, -COOH ). Disappearance of Methyl singlet at ~3.7 ppm indicates success.
- 7.15–7.10 (m, 2H, Ar-H ).
- 6.95–6.90 (m, 2H, Ar-H ).
-
4.65 (s, 2H, -O-CH
-COOH).
-
IR Spectroscopy:
-
Broad peak 2500–3300
(O-H stretch). -
Strong peak ~1700–1725
(C=O stretch, acid).
-
References
-
Common Organic Chemistry. (2024). Standard Ester Hydrolysis Protocols (LiOH/NaOH). Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Hydrolysis of fluorinated phenyl malonates and acetates. PMC7396782. Retrieved from [Link]
Sources
Application Note: Scalable Synthesis of Methyl 2-(4-fluorophenoxy)acetate
Part 1: Executive Summary & Strategic Rationale
Scope
This application note details the process development and scale-up protocols for Methyl 2-(4-fluorophenoxy)acetate , a critical intermediate in the synthesis of PPAR agonists, agrochemicals (herbicides), and fluorinated bioactive scaffolds. The guide transitions from a bench-scale (100 g) optimization to a pilot-scale (1 kg+) operational workflow.
Chemical Context
-
Target Molecule: Methyl 2-(4-fluorophenoxy)acetate[1]
-
Reaction Type: Williamson Ether Synthesis (
Nucleophilic Substitution)[2] -
Key Challenge: Balancing reaction kinetics with safety, specifically managing the lachrymatory nature of methyl chloroacetate and the thermal exotherm during scale-up.
The Scale-Up Philosophy
While sodium hydride (
Part 2: Reaction Engineering & Mechanism[3]
Reaction Scheme
The synthesis involves the nucleophilic attack of the 4-fluorophenoxide anion (generated in situ) on the
Stoichiometry:
Mechanistic Pathway (Visualization)
The following diagram illustrates the concerted
Figure 1: Mechanistic pathway highlighting the critical deprotonation and substitution steps.
Part 3: Detailed Experimental Protocols
Safety Critical (Read Before Proceeding)
-
Methyl Chloroacetate: A potent lachrymator (tear gas agent) and highly toxic if inhaled or absorbed. All handling must occur in a functioning fume hood. Double-gloving (Nitrile/Laminate) is required.
-
4-Fluorophenol: Corrosive and toxic.[3][4] Causes severe skin burns.
-
Process Safety: The reaction generates
gas as decomposes at reflux. Reactors must be vented to a scrubber, never sealed.
Materials & Equipment
| Component | Specification | Role |
| 4-Fluorophenol | >99% Purity | Limiting Reagent |
| Methyl Chloroacetate | >98% Purity | Electrophile (1.1 equiv) |
| Potassium Carbonate | Anhydrous, Granular/Powder | Base (1.5 - 2.0 equiv) |
| Potassium Iodide | >99% (Catalytic) | Finkelstein Catalyst (Optional) |
| Acetone | HPLC Grade / Dry | Solvent |
| Reactor | Jacketed Glass Reactor | Temperature Control |
Protocol A: Bench-Scale Optimization (100 g Scale)
Objective: Establish baseline yield and impurity profile.
-
Setup: Equip a 1L 3-neck round-bottom flask with an overhead mechanical stirrer (Teflon blade), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.
-
Charging:
-
Add Acetone (500 mL, 5 vol).
-
Add 4-Fluorophenol (100 g, 0.89 mol).
-
Start stirring at 250 RPM.
-
Add Potassium Carbonate (
) (185 g, 1.34 mol, 1.5 equiv). Note: The mixture will be a slurry. -
(Optional) Add Potassium Iodide (1.5 g, 1 mol%) to accelerate the reaction via in situ formation of the more reactive methyl iodoacetate.
-
-
Activation: Heat the slurry to reflux (
) for 30 minutes to ensure partial deprotonation. -
Dosing (Critical Step):
-
Charge Methyl Chloroacetate (106.5 g, 0.98 mol, 1.1 equiv) into the addition funnel.
-
Add dropwise over 45–60 minutes .
-
Why? Controlling addition rate manages the exotherm and prevents "hot spots" that lead to dialkylation or polymerization byproducts.
-
-
Reaction: Maintain reflux for 4–6 hours.
-
IPC (In-Process Control): Sample 50
L, dilute in MeCN. Analyze by HPLC (C18, 50:50 MeCN:Water). Target: <1% unreacted phenol. -
Workup:
-
Cool to
.[3][4] -
Filter off the inorganic salts (
, excess ). Wash the filter cake with cold Acetone (100 mL). -
Concentrate the filtrate under vacuum (Rotovap) to a yellow oil.
-
Crystallization: Dissolve the oil in minimal hot Hexanes/Ethyl Acetate (9:1). Cool slowly to
. -
Filter the resulting white solids.[5]
-
Expected Yield: 85–92% Appearance: White to off-white crystalline solid (or low-melting solid depending on purity).
Protocol B: Pilot-Scale Production (1 kg Scale)
Objective: Maximize throughput and manage heat transfer.
Modifications for Scale:
-
Solvent Switch (Optional): For >10kg batches, switch Acetone to Methyl Ethyl Ketone (MEK) . MEK boils at
, providing faster kinetics and better solubility, but requires stricter energy management. -
Agitation: Use a pitched-blade impeller to ensure suspension of the heavy carbonate salts.
Pilot Workflow Diagram
Figure 2: Pilot-scale process flow diagram emphasizing dosing control and filtration.
Step-by-Step Pilot Protocol:
-
Reactor Prep: Ensure the 10L jacketed reactor is clean, dry, and vented to a caustic scrubber (to catch any acidic vapors/lachrymators).
-
Base Charge: Load Acetone (5 L) and Potassium Carbonate (1.85 kg). Stir at 350 RPM to suspend.
-
Substrate Charge: Add 4-Fluorophenol (1.0 kg).
-
Thermal Equilibration: Heat jacket to
(Internal ). Monitor for off-gassing ( ). -
Controlled Addition: Pump Methyl Chloroacetate (1.07 kg) via a dosing pump at a rate of ~15-20 mL/min.
-
Safety Interlock: If internal temp >
, stop pump.
-
-
Post-Reaction Processing:
-
Cool to
.[3][4] -
Filtration: Transfer slurry to a Nutsche filter. The filter cake (
) will be voluminous; ensure the filter cloth is chemically resistant (Polypropylene). -
Wash: Wash cake with 1L Acetone.
-
Isolation: Distill acetone under reduced pressure. The product (Methyl 2-(4-fluorophenoxy)acetate) has a high boiling point; do not attempt to distill the product unless using high-vacuum short-path distillation. Crystallization is preferred.
-
Part 4: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<90%) | Wet solvent or old | Water kills the reaction. Use anhydrous acetone and fresh, ground |
| Product Color (Dark/Red) | Oxidation of phenol. | Ensure |
| Clogged Filter | Fine particle generation ( | Use a filter aid (Celite or Perlite) as a pre-coat on the Nutsche filter. |
| Lachrymator Release | Leak in reactor/condenser. | EVACUATE AREA. Neutralize spill with dilute ammonia or aqueous NaOH immediately. |
Part 5: References
-
Chemical Identity & Properties:
-
Synthetic Methodology (Williamson Ether Synthesis):
-
Safety Data (Methyl Chloroacetate):
-
Scale-Up Principles:
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (General reference for solvent selection and safety in alkylation).
-
(Note: Specific melting points and spectral data should be validated against internal standards as literature values for the specific methyl ester vary by supplier purity.)
Sources
- 1. chemscene.com [chemscene.com]
- 2. byjus.com [byjus.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Methylphenyl (4-fluorophenoxy)acetate | C15H13FO3 | CID 1330737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Methyl 2-(4-fluorophenoxy)acetate
Executive Summary
Topic: Optimization of Methyl 2-(4-fluorophenoxy)acetate synthesis via Williamson Ether Synthesis. Target Audience: Medicinal Chemists, Process Development Scientists. Objective: Maximize yield (>90%), minimize side products (hydrolysis, C-alkylation), and ensure reproducibility.
Module 1: The "Golden Path" Protocol
This protocol is engineered for robustness, utilizing the Finkelstein modification to accelerate reaction rates while maintaining mild conditions to prevent ester hydrolysis.
Core Reaction System
-
Substrate: 4-Fluorophenol (
)[1] -
Electrophile: Methyl chloroacetate (cheaper, stable) activated in situ with Potassium Iodide (KI).
-
Base: Anhydrous Potassium Carbonate (
).[2][3] -
Solvent: Acetonitrile (MeCN) or Acetone.
Step-by-Step Methodology
1. Preparation of the Phenoxide (In Situ)
-
Step: Charge a dry round-bottom flask with 4-Fluorophenol (1.0 equiv) and Anhydrous Acetonitrile (10 mL/g) .
-
Step: Add Anhydrous
(2.0 equiv) . -
Technical Insight: Use granular
freshly ground or dried. The mild basicity of carbonate avoids the formation of the "hard" dianion, preventing C-alkylation side products. -
Action: Stir at room temperature for 15–30 minutes. A slight color change indicates phenoxide formation.
2. Finkelstein Activation & Alkylation
-
Step: Add Potassium Iodide (KI, 0.1 equiv) .
-
Step: Add Methyl Chloroacetate (1.2 equiv) dropwise.
-
Mechanism: KI converts the chloro-ester to the more reactive iodo-ester in situ, significantly increasing the reaction rate (
). -
Action: Heat to reflux (
for MeCN) for 4–6 hours. -
Monitoring: Monitor via TLC (Solvent: 20% EtOAc/Hexanes). Look for the disappearance of the phenol spot (
) and appearance of the ester ( ).
3. Workup & Isolation (The "Downstream" Critical Path)
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, , excess ). Wash the cake with cold solvent. -
Concentration: Evaporate the solvent under reduced pressure.
-
Partition: Dissolve the residue in Ethyl Acetate. Wash with 0.5 M NaOH (2x) to remove unreacted phenol (critical for purity). Wash with Brine (1x).
-
Drying: Dry over
, filter, and concentrate.
4. Purification
-
Standard: The crude product is often
pure. -
High Purity: Recrystallization from Hexane/EtOAc (if solid) or vacuum distillation (if oil).
Module 2: Troubleshooting & FAQs
Category A: Yield & Conversion Issues
Q1: My yield is stuck at 60%. I see unreacted phenol on TLC even after 12 hours. What is wrong?
-
Diagnosis: This is likely a "Stalled Nucleophile" issue.
-
Root Cause: The lattice energy of the inorganic base (
) might be too high in your solvent, or the surface is passivated. -
Solution:
-
Switch Solvent: Move from Acetone to Acetonitrile or DMF . The higher dielectric constant helps solubilize the phenoxide.
-
Grind the Base: Ensure
is a fine powder, not coarse granules. -
Catalyst Check: Did you forget the KI ? Without iodide catalysis, the chloroacetate reacts sluggishly.
-
Q2: I am getting a significant amount of the carboxylic acid (2-(4-fluorophenoxy)acetic acid) instead of the methyl ester.
-
Diagnosis: Unwanted Hydrolysis.
-
Root Cause: Water ingress. The ester bond is labile under basic conditions if water is present (
attacks the ester carbonyl). -
Solution:
-
Ensure the solvent is anhydrous .
-
Do NOT use NaOH or KOH as the base; they generate water upon deprotonation or contain hygroscopic water. Stick to anhydrous Carbonates (
, ).
-
Category B: Impurity Management
Q3: I see a "double spot" or a side product with a similar Rf. Could it be C-alkylation?
-
Technical Analysis: Phenols are ambident nucleophiles (can react at Oxygen or Carbon).
-
Assessment: With "soft" bases like Carbonate and polar aprotic solvents, O-alkylation is overwhelmingly favored (
). -
Likely Culprit: If you used a very hard base (like NaH) in a non-polar solvent, C-alkylation increases.
-
Fix: Revert to the
/Acetone or MeCN system. The side product might actually be the hydrolysis product (the acid), which streaks on silica.
Module 3: Critical Parameter Visualization
Reaction Mechanism: The Catalytic Cycle
The following diagram illustrates the Finkelstein-assisted
Caption: Figure 1. The Finkelstein-assisted mechanism. Iodide displaces chloride to form a reactive intermediate, which is then rapidly attacked by the phenoxide.
Troubleshooting Decision Matrix
Use this logic flow to diagnose low yields during the workup phase.
Caption: Figure 2. Diagnostic workflow for yield optimization. Follow the branches based on TLC observations.
Module 4: Comparative Data
Table 1: Solvent & Base Effects on Yield Data synthesized from standard Williamson Ether protocols [1, 3, 5].
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| Acetone | 56 (Reflux) | 8–12 | 75–85 | Good, but slow. Requires dry acetone. | |
| Acetonitrile | 82 (Reflux) | 4–6 | 92–96 | Recommended. Faster kinetics. | |
| DMF | 80 | 2–3 | 90–95 | High yield, but difficult workup (DMF removal). | |
| THF | 0 to RT | 1–2 | 60–70 | Risk of C-alkylation; excess H2 gas hazard. |
References
- Preparation of 2-methyl-4-chlorophenoxyacetic acid. (US Patent 2770651A). Google Patents.
-
Williamson Ether Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of phenoxyacetone from phenol. Chemistry Stack Exchange. Available at: [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. MDPI. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Purification of Methyl 2-(4-fluorophenoxy)acetate by Recrystallization
Welcome to the technical support center for the purification of Methyl 2-(4-fluorophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the highest purity for your downstream applications.
Understanding the Compound and the Purification Challenge
Methyl 2-(4-fluorophenoxy)acetate is an aromatic ester, likely synthesized via a Williamson ether synthesis from 4-fluorophenol and methyl chloroacetate.[1][2][3][4] While a robust synthesis, impurities can arise from unreacted starting materials, side products, and reagents used during the reaction and workup. Recrystallization is a powerful technique to isolate and purify the desired solid product from these contaminants.[5]
Predicted Physical Properties: Based on analogous compounds like methyl phenoxyacetate and other fluorinated derivatives, Methyl 2-(4-fluorophenoxy)acetate is expected to be a solid at room temperature with moderate polarity. Its solubility will be a key factor in selecting an appropriate recrystallization solvent.
Experimental Protocol: Recrystallization of Methyl 2-(4-fluorophenoxy)acetate
This protocol provides a detailed, step-by-step methodology for the recrystallization of Methyl 2-(4-fluorophenoxy)acetate.
Step 1: Solvent Selection
The ideal solvent will dissolve the compound when hot but not when cold, while impurities will either be completely soluble or insoluble at all temperatures.[5] Given the ester functionality and the aromatic ether, a solvent of moderate polarity is a good starting point.
Solvent Screening Protocol:
-
Place approximately 50 mg of the crude Methyl 2-(4-fluorophenoxy)acetate into a small test tube.
-
Add 0.5 mL of a candidate solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube in a warm water or sand bath.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Good for moderately polar compounds; often forms good quality crystals. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but its slightly higher boiling point can be advantageous. |
| Ethyl Acetate | Polar Aprotic | 77 | A good solvent for many esters.[5] |
| Toluene | Nonpolar | 111 | Effective for aromatic compounds; can be used in a solvent pair with a more polar solvent.[5] |
| Hexane/Ethyl Acetate Mixture | Variable | 69-77 | A common mixed solvent system where the ratio can be adjusted to achieve optimal solubility. |
| Methanol/Water Mixture | Variable | 65-100 | A polar protic mixture that is effective for many organic compounds. |
Step 2: Recrystallization Procedure
-
Place the crude Methyl 2-(4-fluorophenoxy)acetate in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of solvent to ensure a good yield.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the charcoal. This step should be done quickly to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly, preferably under vacuum.
-
Determine the melting point of the purified crystals and compare it to the crude material. A sharp, higher melting point indicates successful purification.
Troubleshooting Guide
Diagram 1: Troubleshooting Decision Tree for Recrystallization
Caption: Troubleshooting Decision Tree for Recrystallization.
Frequently Asked Questions (FAQs)
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.
-
Immediate Action: Add a small amount of additional hot solvent to redissolve the oil. Then, allow it to cool more slowly.
-
Alternative Solvents: Consider using a solvent with a lower boiling point.
-
Solvent Pairs: A mixed solvent system can be effective. Dissolve the compound in a small amount of a "good" hot solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool.
Q2: No crystals are forming, even after cooling in an ice bath. What are the next steps?
A2: This is a common issue, often due to supersaturation or using too much solvent.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a "seed crystal" to the solution.
-
Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then try cooling again.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can result from several factors.
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent to dissolve your crude product.
-
Sufficient Cooling: Make sure you have allowed adequate time for crystallization to complete, including cooling in an ice bath.
-
Mother Liquor: The mother liquor (the solution remaining after filtration) still contains some dissolved product. You can try to obtain a second crop of crystals by concentrating the mother liquor and re-cooling. However, be aware that this second crop may be less pure.
Q4: My purified product has a broad or low melting point. What does this indicate?
A4: A broad or depressed melting point is a strong indication that your sample is still impure.
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Ensure you are allowing the solution to cool slowly to room temperature before placing it in an ice bath.
-
Thorough Washing: Make sure to wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor that contains impurities.
-
Re-recrystallization: If the purity is still not satisfactory, a second recrystallization may be necessary.
Q5: What are the likely impurities in my crude Methyl 2-(4-fluorophenoxy)acetate?
A5: The most probable impurities will stem from the starting materials and potential side reactions of the Williamson ether synthesis.
-
Unreacted 4-fluorophenol: This is a key starting material and any unreacted portion will be an impurity.
-
Unreacted Methyl Chloroacetate: The other starting material.
-
Products of side reactions: The Williamson ether synthesis can have competing elimination reactions, although this is less likely with a primary halide like methyl chloroacetate.[1]
Understanding these potential impurities can help in selecting the best recrystallization solvent. For example, a solvent that is a poor solvent for 4-fluorophenol but a good recrystallization solvent for your product would be an excellent choice.
Workflow Diagram
Diagram 2: Recrystallization Workflow
Caption: General Workflow for the Recrystallization of Methyl 2-(4-fluorophenoxy)acetate.
References
-
PubChem. 2-Methylphenyl (4-fluorophenoxy)acetate. [Link]
-
University of California, Irvine. Experiment 2: Recrystallization. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Organic Syntheses. PREPARATION OF METHYL (Z)-3-(p-TOLUENESULFONYLOXY)BUT-2-ENOATE. [Link]
-
University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]
-
European Patent Office. Preparation of 4-fluorophenols. [Link]
- University of California, San Diego.
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
University of Massachusetts Lowell. Recrystallization. [Link]
-
University of California, Davis. The Williamson Ether Synthesis. [Link]
- Google P
-
Kennesaw State University. The Williamson Ether Synthesis. [Link]
- Google Patents.
- Google Patents.
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
Sources
Technical Support Center: Purification of Methyl 2-(4-fluorophenoxy)acetate
Ticket ID: PUR-4FP-EST Topic: Removal of unreacted 4-fluorophenol from Methyl 2-(4-fluorophenoxy)acetate Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Chemical Logic
The separation of 4-fluorophenol (starting material) from Methyl 2-(4-fluorophenoxy)acetate (product) relies on exploiting the drastic difference in acidity between the two molecules.[1][2]
-
The Impurity (4-Fluorophenol): A weak acid with a
.[1] It can be deprotonated by bases to form a water-soluble phenoxide salt.[1][2] -
The Product (Ester): Neutral, but chemically sensitive.[2] Methyl esters are susceptible to hydrolysis (saponification) if exposed to strong bases, heat, or prolonged contact times, converting your product back into the acid and destroying your yield.[2]
The Challenge: You must use a base strong enough to deprotonate the phenol (
Tier 1: The "Cold & Fast" Chemical Wash (Recommended)
This is the most efficient method for bulk removal. It uses Sodium Hydroxide (
Reagents Required
-
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
).[1][2] Avoid Dichloromethane (DCM) for this specific wash if possible, as emulsions are more common with basic washes in DCM.[2] -
Base: 0.5 M to 1.0 M
(Cold, ). -
Quench: 1.0 M
and Brine (Saturated ).
Protocol
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (
of crude). -
The Critical Wash (Cold & Fast):
-
Repeat: Perform this "Cold & Fast" wash a second time if the phenol load was high (>10%).[1]
-
Neutralization: Wash the organic layer immediately with water, then once with dilute Brine to remove excess base.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Why this works (The Logic)
The rate of deprotonation (acid-base reaction) is diffusion-controlled and instantaneous.[1][2] The rate of ester hydrolysis is slower and temperature-dependent. By keeping it cold and brief , we kinetically favor phenol removal over ester decomposition.[1][2]
Tier 2: The "Safety-First" Carbonate Wash
If you have experienced hydrolysis with
Protocol
-
Wash 3 times with 10% Potassium Carbonate (
) solution.[1][2] -
Wash with Brine, dry, and concentrate.[2]
Visualization: The Purification Logic Tree
The following diagram illustrates the decision-making process for purification based on the scale and state of your crude mixture.
Figure 1: Decision Logic for removing phenolic impurities from sensitive esters.[1][2]
Troubleshooting & FAQs
Q: Why can't I just use Sodium Bicarbonate ( )?
A: It is a matter of
-
of 4-fluorophenol
.[1][2][4][5] -
of saturated
.[1] -
Because the base is weaker than the acid, the equilibrium does not favor the ionized (water-soluble) form of the phenol. You will extract some, but a significant equilibrium portion will remain in the organic layer. You need a base with a
(like Carbonate) to drive the reaction to completion.
Q: I formed a terrible emulsion. How do I fix it?
A: Phenoxide salts act like surfactants (soaps), especially in basic water.[2]
-
Add Brine: The high ionic strength disrupts the emulsion.
-
Filter: Pass the emulsion through a pad of Celite; solid particulates often stabilize the emulsion.
-
Change Solvent: If using DCM, switch to EtOAc for the extraction. DCM/Water densities are closer than EtOAc/Water, making separation harder when surfactants are present.[1][2]
Q: My ester yield dropped after the wash. What happened?
A: You likely hydrolyzed the methyl ester.
-
Diagnosis: Check the NMR. If the methyl singlet (~3.7 ppm) is gone or you see a broad OH peak, you have the carboxylic acid.
-
Fix: Switch to the Tier 2 (
) protocol or reduce the contact time of the wash. Ensure the wash is performed on ice .
Q: Can I use chromatography instead?
A: Yes.
-
Stationary Phase: Silica Gel (
).[1][2] -
Mobile Phase: 4-fluorophenol is significantly more polar than the ester.[1] A gradient of Hexanes:Ethyl Acetate (9:1 to 4:1) usually elutes the ester first, while the phenol retains longer or streaks.
-
Stain: Use
or UV (254 nm).[1][2] Phenols stain brown/yellow rapidly.[1]
Data Summary: Base Selection Guide
| Base Solution | pH (approx) | Phenol Removal Efficiency | Ester Hydrolysis Risk | Recommended Use Case |
| 8.5 | Low (Incomplete) | Very Low | Removing strong acid byproducts (e.g., | |
| 11.5 | High | Low | Large scale; Acid-sensitive esters.[1][2] | |
| 14.0 | Very High | High | Small scale; Rapid "Cold" wash; Robust esters.[1][2] |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[1][2] (Standard reference for extraction
logic and Williamson ether workups). -
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[2] Oxford University Press, 2012 .[1][2] (Mechanisms of ester hydrolysis and phenol acidity).
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1][2] [Link] (Source for 4-fluorophenol
data).[1][2]
Sources
Technical Support Center: Optimizing Reaction Time for Phenoxyacetate Esterification
Welcome to the technical support center for phenoxyacetate esterification. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, troubleshoot common issues, and enhance the efficiency of their esterification processes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the nuances of this important organic transformation.
Introduction to Phenoxyacetate Esterification
Phenoxyacetate esters are significant scaffolds in medicinal chemistry and materials science. Their synthesis, most commonly achieved via Fischer-Speier esterification, involves the reaction of a phenoxyacetic acid with an alcohol in the presence of an acid catalyst.[1][2] While the reaction appears straightforward, its reversible nature presents a key challenge: the co-production of water can lead to hydrolysis of the ester, establishing an equilibrium that limits product yield and extends reaction times.[3][4]
The core principle for optimizing this reaction is rooted in Le Châtelier's principle. To drive the reaction toward the desired ester product, the equilibrium must be continuously shifted to the right. This is primarily achieved by effectively removing water as it is formed.[5][6] This guide will explore the critical parameters—catalyst choice, temperature control, water removal, and reactant stoichiometry—that govern reaction kinetics and provide actionable solutions to common experimental hurdles.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section addresses specific problems you may encounter during phenoxyacetate esterification in a question-and-answer format. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.
Question 1: My esterification reaction is extremely slow or appears to be stalled. What are the primary causes and how can I fix this?
Answer: A slow or stalled reaction is the most common issue and typically points to one of three areas: inefficient catalysis, insufficient temperature, or the presence of excess water which pushes the equilibrium back towards the reactants.[4]
Causality Explained:
-
Catalysis: The acid catalyst's role is to protonate the carbonyl oxygen of the phenoxyacetic acid.[2][7] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[7][8] An inadequate amount or inactive catalyst will result in a slow reaction rate.
-
Temperature: Like most chemical reactions, esterification rates increase with temperature. However, an optimal temperature must be maintained to avoid side reactions or decomposition.[1][9] The reaction temperature should be sufficient to allow for the azeotropic removal of water with a suitable solvent (e.g., toluene).
-
Water Removal: As water is a product, its accumulation will slow the forward reaction and promote the reverse reaction (hydrolysis).[3][10] Continuous and efficient removal of water is paramount for driving the reaction to completion.[5]
Troubleshooting Workflow: Diagnosing a Slow Reaction
The following diagram outlines a logical workflow for diagnosing and addressing a slow esterification reaction.
Caption: Troubleshooting workflow for a slow esterification reaction.
Experimental Protocol: Standard Fischer Esterification with a Dean-Stark Trap
This protocol is designed to ensure efficient water removal and drive the reaction to completion.
-
Apparatus Setup:
-
Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.[11]
-
Add a magnetic stir bar to the flask.
-
-
Reagent Addition:
-
To the flask, add the phenoxyacetic acid (1.0 eq).
-
Add the desired alcohol (1.5 - 3.0 eq). Using an excess of the alcohol can help shift the equilibrium.[5][6]
-
Add a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane (enough to fill the Dean-Stark trap and suspend the reactants).[12]
-
Add the acid catalyst. Common choices are p-toluenesulfonic acid (p-TsOH, 0.05 eq) or concentrated sulfuric acid (H₂SO₄, 0.05 eq).[2][13]
-
-
Reaction Execution:
-
Heat the mixture to a steady reflux using a heating mantle.
-
Observe the condensation in the reflux condenser and the collection of liquid in the Dean-Stark trap.
-
As the azeotrope of the solvent and water condenses and drips into the trap, the denser water will separate and collect at the bottom, while the solvent will overflow back into the reaction flask.[10][12]
-
Monitor the reaction progress by tracking the amount of water collected in the trap against the theoretical amount. The reaction is near completion when water no longer collects.
-
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude phenoxyacetate ester.
-
Question 2: I'm observing significant side product formation or decomposition of my starting material. How can I improve the selectivity?
Answer: Side product formation often arises from excessively high temperatures or the use of a catalyst that is too harsh for your specific substrate.
Causality Explained:
-
Thermal Degradation: Phenoxyacetic acids and certain alcohols can be sensitive to high temperatures, leading to decomposition or undesired side reactions. A study on the esterification of phenylacetic acid showed that increasing the temperature beyond an optimum (110°C in that case) led to a decrease in yield.[9][15]
-
Catalyst Choice: While strong mineral acids like H₂SO₄ are effective, they can sometimes promote side reactions like dehydration of secondary or tertiary alcohols.[8] For sensitive substrates, a milder catalyst may be required. Heterogeneous acid catalysts, such as Amberlyst-15, offer an alternative that can be easily filtered out and may provide better selectivity.[7][15][16]
Data Summary: Catalyst Selection and Temperature Effects
| Parameter | Homogeneous Catalysts (H₂SO₄, p-TsOH) | Heterogeneous Catalysts (e.g., Amberlyst-15) | Key Consideration |
| Activity | Generally very high activity.[1] | Good to high activity, can be slower.[17] | Reaction time may need to be extended for heterogeneous catalysts. |
| Work-up | Requires aqueous basic wash for removal.[13] | Simple filtration to remove the catalyst.[7] | Heterogeneous catalysts simplify product purification. |
| Reusability | Not reusable. | Often reusable after washing and drying.[7] | Offers a more sustainable and cost-effective process. |
| Selectivity | Can cause side reactions with sensitive substrates. | Generally higher selectivity and milder conditions.[15] | Preferred for acid-sensitive molecules. |
| Optimal Temp. | Dependent on solvent's boiling point for azeotrope. | Can vary; Amberlyst-15 is stable up to ~140°C.[1][7] | Do not exceed the thermal stability of the catalyst. |
Question 3: My reaction yield is low despite running for a long time and collecting the theoretical amount of water. What could be the issue?
Answer: If water removal is complete but the yield is still low, the problem likely lies in the work-up and purification steps. Product loss can occur during aqueous extractions or if the ester is volatile.
Causality Explained:
-
Work-up Losses: Phenoxyacetate esters, especially those derived from lower molecular weight alcohols, may have some solubility in the aqueous layers during the work-up, leading to loss. Emulsion formation during washing can also trap the product.
-
Product Volatility: If the ester product has a low boiling point, it can be lost during the solvent removal step (e.g., on a rotary evaporator).
-
Incomplete Reaction: It's also possible the reaction did not reach full completion. Monitoring by an analytical method like TLC or GC/MS is more reliable than just measuring collected water, as small leaks or inaccurate measurements can be misleading.
Protocol: Optimized Work-up for Phenoxyacetate Esters
-
Cooling: Ensure the reaction is fully cooled before starting the work-up to minimize volatility losses.
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
When performing the NaHCO₃ wash, add the basic solution slowly and vent the funnel frequently to release CO₂ gas.
-
If an emulsion forms during washing, let the mixture stand or add more brine to help break it.
-
After each aqueous wash, consider re-extracting the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Drying and Filtration: Dry the combined organic layers thoroughly with an anhydrous salt. Ensure all the drying agent is removed by filtration to prevent it from interfering with later stages.
-
Solvent Removal:
-
Remove the bulk of the solvent on a rotary evaporator using a moderate temperature water bath.
-
For volatile esters, avoid applying a very high vacuum or excessive heat.
-
Once the bulk of the solvent is removed, place the flask on a high-vacuum line for a shorter period to remove residual solvent without losing the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of alcohol to phenoxyacetic acid? A: To shift the equilibrium towards the product, an excess of one reactant is typically used.[6] Using a 1.5 to 3-fold excess of the alcohol is a common and effective strategy.[5]
Q2: Can I run the reaction without a solvent? A: Solvent-free (neat) reactions are possible, especially if the alcohol reactant is a liquid and can serve as the solvent.[15][16] However, for efficient water removal via azeotropic distillation, a solvent like toluene is highly recommended.[12]
Q3: How do I know which catalyst is best for my reaction? A: For simple, robust substrates, concentrated H₂SO₄ or p-TsOH are effective and inexpensive.[2] For acid-sensitive molecules or to simplify purification, a solid acid catalyst like Amberlyst-15 is a superior choice.[7]
Q4: What is the mechanism of the acid-catalyzed esterification? A: The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are: 1) Protonation of the carbonyl oxygen by the acid catalyst, 2) Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate, 3) Proton transfer, and 4) Elimination of water to form the ester and regenerate the catalyst.[2][7]
Mechanism Overview: Fischer Esterification
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
References
-
Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3):10-14. [Link]
-
(2025). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). ResearchGate. [Link]
-
Wikipedia. Dean–Stark apparatus. [Link]
-
Scoilnet. Dean Stark Apparatus. [Link]
-
Keshe, M., Alhassan, G., & Merza, J. Effect of temperature in esterification reaction of phenyl acetic acid. ResearchGate. [Link]
-
(2024). Esterification Reactions Under Solvent Free Conditions. Knowledge Box - Georgia College. [Link]
- Google Patents.
-
(2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. [Link]
-
(2015). Solvent effects on esterification equilibria. Graz University of Technology. [Link]
-
Sciencemadness Wiki. (2023). Dean-Stark apparatus. [Link]
-
Royal Society of Chemistry. (2016). Dean-Stark apparatus. YouTube. [Link]
-
ResearchGate. Catalysts used for the esterification reaction. [Link]
-
RSC Education. Dean-Stark apparatus. [Link]
-
Gholami, Z., et al. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]
-
(2024). Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. ResearchGate. [Link]
-
ResearchGate. Effect of reaction temperature on the esterification. [Link]
-
ResearchGate. Effect of the time on esterification reaction of phenyl acetic acid. [Link]
-
(2015). Solvent effects on esterification equilibria. Semantic Scholar. [Link]
- Google Patents.
-
Králʼ, V., et al. (2021). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
MacMillan, S. N., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
University of Missouri-St. Louis. Experiment 29 – The Fischer Esterification. [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
-
Chemistry Steps. (2021). Fischer Esterification. [Link]
-
Organic chemistry practical course. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
ResearchGate. (2021). Work up of ester?. [Link]
-
University of California, Santa Cruz. 1 Esterification and Infrared Spectroscopy. [Link]
-
(2018). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
(2025). Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. [Link]
-
MDPI. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. [Link]
-
Liu, Y., et al. Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. [Link]
-
Charhate, P. S., et al. (2018). Optimisation of Reaction Time and Methanol Consumption for Esterification of Palm Fatty Acids and its Kinetic Study. International Journal of Engineering Science and Computing, 8(6). [Link]
-
Rosyda M, et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Eco Environ Sci, 5(3):141-151. [Link]
-
Obi, C., & Okoye, I. P. (2016). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Longdom Publishing. [Link]
-
Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
Sources
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- 3. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
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- 17. asianpubs.org [asianpubs.org]
troubleshooting low purity in Methyl 2-(4-fluorophenoxy)acetate production
Technical Support Center: Methyl 2-(4-fluorophenoxy)acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(4-fluorophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to product purity. The following question-and-answer section addresses specific experimental challenges with in-depth explanations and validated protocols to enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My post-reaction analysis (NMR/GC-MS) shows a significant amount of unreacted 4-fluorophenol. What are the likely causes, and how can I drive the reaction to completion?
This is a common issue that points directly to an incomplete reaction. The synthesis of Methyl 2-(4-fluorophenoxy)acetate is typically achieved via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The success of this reaction is highly dependent on the effective generation of the 4-fluorophenoxide nucleophile and its subsequent reaction with the methyl haloacetate electrophile.
Core Causality:
-
Inefficient Deprotonation: The phenolic proton of 4-fluorophenol must be removed by a base to form the much more nucleophilic phenoxide ion. If the base is too weak, not present in sufficient stoichiometric amounts, or of poor quality (e.g., hydrated), the concentration of the active nucleophile will be too low for the reaction to proceed to completion.[3]
-
Suboptimal Reaction Conditions: SN2 reactions are sensitive to temperature and time. Insufficient heating may lead to slow reaction kinetics, while inadequate reaction time will prevent all starting material from being consumed.[1]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, acetonitrile, or acetone are ideal as they solvate the cation of the base (e.g., K⁺ from K₂CO₃) without solvating the phenoxide nucleophile, leaving it "naked" and highly reactive. The presence of moisture is detrimental as it can consume the base and protonate the phenoxide.[3]
Troubleshooting Protocol & Recommendations:
-
Verify Base Strength and Stoichiometry: Ensure you are using an appropriate base and the correct molar equivalent. Potassium carbonate (K₂CO₃) is a common and effective choice, but requires higher temperatures. Sodium hydride (NaH) is much stronger and can be used at lower temperatures but requires strictly anhydrous conditions.[4][5]
-
Optimize Reaction Conditions: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. Yields for Williamson ether syntheses are often lower when reaction times are shortened.[1]
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ (1.5 - 2.0 eq.) | Cost-effective and easy to handle. Requires heating. |
| NaH (1.1 - 1.2 eq.) | Highly effective at room temp, but requires anhydrous solvent and careful handling. | |
| Solvent | Anhydrous DMF, Acetonitrile | Polar aprotic solvents enhance nucleophilicity.[5] |
| Temperature | 50 - 100 °C (for K₂CO₃) | Varies by solvent boiling point. Ensures adequate reaction rate.[1] |
| Time | 4 - 12 hours | Monitor by TLC until 4-fluorophenol spot disappears. |
Diagram 1: Williamson Ether Synthesis Mechanism
Caption: The two-step process of forming the target ether.
Q2: My product is contaminated with 2-(4-fluorophenoxy)acetic acid. How does this form and what is the best way to remove it?
The presence of the corresponding carboxylic acid is a classic sign of ester hydrolysis (saponification). This impurity can form either during the reaction if significant water is present or, more commonly, during a basic aqueous workup.
Core Causality:
-
Saponification: The ester product, Methyl 2-(4-fluorophenoxy)acetate, can be hydrolyzed back to the carboxylate salt under basic conditions (e.g., if excess NaOH is used as the base or during a workup with a strong base). Subsequent acidification of the mixture will protonate the carboxylate to form the carboxylic acid impurity.[6] While some ester hydrolysis can occur under acidic conditions, it is generally much slower.[7][8]
Protocol for Selective Removal of Acidic Impurity:
This acidic impurity is easily removed by taking advantage of its chemical properties. A mild, aqueous base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, which can be separated from the neutral ester product via liquid-liquid extraction.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether.[9]
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent the funnel frequently, as CO₂ gas may be evolved.[9] The acidic impurity will react to form sodium 2-(4-fluorophenoxy)acetate, which will move into the aqueous layer.
-
Reaction: R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂
-
-
Separation: Drain the lower aqueous layer. Repeat the wash with fresh NaHCO₃ solution to ensure complete removal.
-
Final Washes: Wash the remaining organic layer with water and then with brine to remove residual salts and dissolved water.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified ester.[10]
Diagram 2: Purification Workflow for Acid Removal
Caption: Liquid-liquid extraction workflow for impurity removal.
Q3: I am struggling with overall low purity and multiple unidentified side products. What are the most common side reactions and how can I minimize them?
Low purity with multiple side products often points to issues beyond an incomplete reaction, such as competing reaction pathways or thermal decomposition.
Core Causality & Potential Side Reactions:
-
Elimination: The base can act as a nucleophile (desired for ether synthesis) or as a base to induce an elimination reaction (E2) on the alkyl halide.[4] While methyl halides are not prone to elimination, using a bulkier or secondary alkylating agent would significantly increase this side reaction.[11] For the synthesis , this is a minor pathway but can be promoted by excessively high temperatures or a very strong, bulky base.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored kinetically, some C-alkylation can occur, especially with less polar solvents or different counter-ions, leading to ring-alkylated byproducts.[1]
-
Transesterification: If an alcohol other than methanol is present as an impurity or if the reaction is performed in an alcohol solvent, transesterification can occur, leading to different ester products.[12]
-
Hydrolysis of Reactant: The starting material, methyl bromoacetate or chloroacetate, can be hydrolyzed by moisture, especially under basic conditions, to form methoxycarbonylmethoxide, which can lead to other byproducts.
Diagram 3: Troubleshooting Decision Tree
Caption: A logical guide to diagnosing and solving purity issues.
Mitigation Strategies:
-
Temperature Control: Avoid excessive heat. Use an oil bath with a temperature controller to maintain the reaction at the optimal temperature (e.g., 80 °C in DMF).
-
Reagent Quality: Use high-purity, anhydrous solvents and fresh reagents.
-
Purification: If side products are unavoidable, purification by silica gel column chromatography is highly effective. A gradient elution with a hexane/ethyl acetate solvent system typically provides excellent separation.[10]
Table 2: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Gradient | Start with 100% Hexane, gradually increase to 20-30% Ethyl Acetate |
| Elution Order | Less polar impurities -> Product Ester -> More polar impurities (e.g., 4-fluorophenol) |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]
-
Organic Syntheses. Procedure for purification by chromatography. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Teach the Mechanism. (2022). A, B, C's of Williamson Ether Synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. [Link]
- Google Patents.
- Google Patents.
-
Forensic Chemistry. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. francis-press.com [francis-press.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 8. US4352940A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. teachthemechanism.com [teachthemechanism.com]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Technical Support Center: Methyl 2-(4-fluorophenoxy)acetate Stability
This technical guide addresses the stability and reactivity of Methyl 2-(4-fluorophenoxy)acetate under basic conditions. It is designed to assist researchers in preventing unintended degradation and optimizing synthetic workflows.
Topic: Stability of Methyl 2-(4-fluorophenoxy)acetate in Basic Media Classification: Esters / Fluorinated Aromatics Primary Risk: Rapid Hydrolysis (Saponification) Secondary Risk: Transesterification
Part 1: Executive Summary & Mechanistic Insight
The Core Stability Issue: Methyl 2-(4-fluorophenoxy)acetate is unstable in aqueous basic media (pH > 8). The primary degradation pathway is base-catalyzed hydrolysis (saponification), converting the lipophilic methyl ester into the hydrophilic 2-(4-fluorophenoxy)acetate anion .
Mechanistic Driver:
The ester carbonyl carbon is electrophilic. The 4-fluorophenoxy group exerts an electron-withdrawing inductive effect (
Expert Insight – The "Fluorine Distraction":
Researchers often worry about the stability of the C–F bond (Nucleophilic Aromatic Substitution,
Part 2: Troubleshooting Guide (Q&A)
Q1: "I washed my reaction mixture with 1M NaOH to remove phenols, but my product yield is near zero. Where did it go?"
Diagnosis: You likely hydrolyzed your ester and extracted it into the aqueous waste. The Science: Upon contact with 1M NaOH, the methyl ester hydrolyzes to the carboxylate salt (Sodium 2-(4-fluorophenoxy)acetate). This salt is highly water-soluble and insoluble in organic solvents like DCM or EtOAc. The Fix:
-
Immediate: Check your aqueous waste layer. Acidify it to pH ~2 with HCl and re-extract with EtOAc. Your product (now the carboxylic acid form) will return to the organic layer. You can re-esterify it using
. -
Prevention: Use milder bases for washes, such as saturated
or dilute , and minimize contact time (< 5 mins) at cold temperatures ( ).
Q2: "I see a new peak in my LC-MS with a mass increase of +14 Da. Is this an impurity?"
Diagnosis: This is likely Transesterification (Methyl
-
Methyl Ester MW: ~182.15 Da[1]
-
Ethyl Ester MW: ~196.18 Da (+14) The Fix: strictly use Methanol (MeOH) if an alcohol solvent is required for basic reactions involving this compound. Avoid EtOH or iPrOH unless you intend to switch the ester group.
Q3: "Can I use this compound in a Suzuki coupling with a basic carbonate buffer?"
Diagnosis: Yes, but with strict kinetic control.
The Science: Suzuki couplings often require aqueous bases (
-
Use anhydrous conditions if possible (e.g.,
in Dioxane). -
If water is necessary, use the minimum amount and stop the reaction immediately upon consumption of the starting material.
-
Monitor the appearance of the carboxylic acid (MW ~168) by LC-MS.
Part 3: Visualized Pathways & Decision Logic
Figure 1: Degradation & Phase Partitioning Pathway
This diagram illustrates the fate of the molecule during a basic workup, highlighting the critical "Phase Switch" that causes yield loss.
Caption: Figure 1. The "Phase Trap." Base hydrolysis converts the organic-soluble ester into the water-soluble carboxylate. Acidification is required to recover the core scaffold.
Figure 2: Solvent & Base Selection Matrix
Use this logic tree to select reaction conditions that preserve the ester.
Caption: Figure 2. Decision matrix for selecting compatible base/solvent systems. Avoid aqueous strong bases and non-methanolic alcohols to ensure stability.
Part 4: Experimental Protocols
Protocol A: Safe Workup (Preserving the Ester)
Use this protocol to remove acidic impurities (like phenols) without hydrolyzing the ester.
-
Cooling: Cool the reaction mixture to
using an ice bath. -
Dilution: Dilute the organic phase with an excess of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Washing:
-
Step 1: Wash with cold Saturated
(pH ~8.5). Shake briskly for only 30-60 seconds. -
Step 2: Immediately separate layers.
-
Step 3: Wash the organic layer with Brine (Saturated NaCl) to remove residual base.
-
-
Drying: Dry over Anhydrous
and concentrate in vacuo at .
Protocol B: Controlled Hydrolysis (Synthesizing the Acid)
Use this if your goal is to convert the ester to 2-(4-fluorophenoxy)acetic acid.
-
Dissolution: Dissolve Methyl 2-(4-fluorophenoxy)acetate (1.0 equiv) in THF:Water (3:1 ratio).
-
Reagent: Add Lithium Hydroxide Monohydrate (
, 2.0 equiv).-
Note: LiOH is preferred over NaOH for smoother solubility in THF.
-
-
Reaction: Stir at Room Temperature. Monitor by TLC or HPLC.
-
Expected Time: 1–3 hours.
-
-
Quench & Isolation:
Part 5: Data Summary
| Condition | Stability Rating | Primary Outcome |
| 1M NaOH / Water (RT) | Unstable | Hydrolysis to Acid (Rapid) |
| Moderate | Stable short-term; slow hydrolysis if wet | |
| Unstable | Transesterification to Ethyl Ester | |
| TEA / DCM (RT) | Stable | No reaction (Safe for storage) |
| Water (Neutral, pH 7) | Stable | Slow hydrolysis over weeks |
References
-
Operachem. (2024).[2] Saponification - Typical Procedures and Mechanisms. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
- Royal Society of Chemistry. (2009). Alkaline hydrolysis of ester derivatives: Kinetic studies and substituent effects. Journal of the Chemical Society, Perkin Transactions 2.
-
National Institutes of Health (PubChem). (2024). Methyl 2-(4-fluorophenyl)acetate Compound Summary. Retrieved from [4]
Sources
Technical Support Center: Solvent Selection & Extraction Guide
The following technical guide addresses the solvent selection and extraction protocols for Methyl 2-(4-fluorophenoxy)acetate . This guide is structured to support researchers in optimizing yield and purity while adhering to green chemistry principles.
Topic: Methyl 2-(4-fluorophenoxy)acetate Extraction Document ID: TS-ORG-2026-02 Applicable For: Organic Synthesis, Process Chemistry, Medicinal Chemistry[1]
Executive Summary & Compound Profile
Methyl 2-(4-fluorophenoxy)acetate is a lipophilic ester commonly synthesized via the O-alkylation of 4-fluorophenol.[1][2] Successful extraction requires a solvent system that maximizes the partition coefficient (LogP ~1.7–2.[1][2]2) of the target ester while efficiently rejecting polar impurities (inorganic salts) and unreacted starting materials (4-fluorophenol).[1]
Critical Challenges:
-
Hydrolysis Risk: The methyl ester moiety is susceptible to hydrolysis under strongly basic or acidic conditions (pH < 4 or pH > 12).[1][2]
-
Impurity Carryover: Unreacted 4-fluorophenol (pKa ~9.[1][2]9) has similar solubility characteristics in organic solvents unless specifically ionized.[1][2]
-
Emulsion Formation: Common in biphasic washes, particularly if the reaction solvent was DMF or DMSO.[2]
Solvent Selection Matrix
Do not default to Dichloromethane (DCM) without considering Green Chemistry alternatives.[1][2] The following table compares viable solvents based on extraction efficiency, safety, and environmental impact.
| Parameter | Ethyl Acetate (EtOAc) | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Role | Recommended (Primary) | Traditional (Avoid if possible) | Premium Green Alternative |
| Partition Efficiency | High for this ester.[1][2] | Very High. | High; cleaner phase separation.[1][2] |
| Water Solubility | Moderate (~8% w/w).[1][2] Requires brine wash.[1][2][3][4] | Low (~1.3% w/w).[1][2] | Low. Forms fewer emulsions.[1][2] |
| Density | 0.90 g/mL (Top Layer).[1][2] | 1.33 g/mL (Bottom Layer).[1][2] | 0.86 g/mL (Top Layer).[1][2] |
| Safety/Green Score | Green. Low toxicity.[1][2] | Red. Carcinogen, halogenated waste.[1][2][5] | Green. Derived from biomass.[1][2] |
| Boiling Point | 77 °C (Easy removal).[1][2] | 40 °C (Very easy removal).[1][2] | 80 °C (Easy removal).[1][2] |
Expert Insight: While DCM is the traditional "heavy" solvent, Ethyl Acetate is the superior choice for this application.[3] It provides excellent solubility for the ester and, unlike DCM, does not require halogenated waste disposal. If emulsions are persistent, 2-MeTHF is the best technical alternative due to its lower water miscibility and higher stability.
Standardized Extraction Protocol
This workflow ensures the removal of the specific impurity 4-fluorophenol while preserving the ester.[1]
Reagents Required:
-
Quench/Wash Solutions: Distilled Water, Saturated Brine (NaCl), 0.5 M Sodium Carbonate (Na₂CO₃).
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).[1][2]
Step-by-Step Workflow:
-
Quench & Dilution:
-
If reaction was in DMF/DMSO: Pour reaction mixture into 5x volume of Ice Water .
-
If reaction was in Acetone: Concentrate to remove acetone first, then resuspend residue in EtOAc and Water.[2]
-
-
Primary Extraction:
-
Phenol Removal (Critical Step):
-
Neutralization & Drying:
Visualizing the Workflow
The following diagram illustrates the decision logic and phase separation steps.
Caption: Logical flow for the extraction of Methyl 2-(4-fluorophenoxy)acetate, highlighting the critical impurity removal step.
Troubleshooting & FAQs
Q1: Why is my yield lower than expected?
Diagnosis: The ester may be hydrolyzing or partitioning into the aqueous phase.[1][2]
-
Check pH: Did you use strong NaOH? High pH (>12) rapidly hydrolyzes methyl esters to the carboxylic acid (2-(4-fluorophenoxy)acetic acid), which then moves to the aqueous layer.[1] Solution: Use Na₂CO₃ or NaHCO₃ instead of NaOH.[1][2]
-
Check Solvent Volume: If using DMF as a reaction solvent, it increases the solubility of organics in water. Solution: Increase the water dilution ratio to 10:1 (Water:DMF) to "force" the product into the EtOAc layer.
Q2: I have a persistent emulsion (middle layer). How do I fix it?
Diagnosis: Common when extracting from basic water or DMF.[1][2]
-
Immediate Fix: Add solid NaCl (salt) directly to the separatory funnel to increase aqueous density.[1][2]
-
Filtration: The emulsion is often stabilized by fine particulates.[1][2] Filter the entire biphasic mixture through a pad of Celite®.[1][2]
-
Solvent Switch: If using DCM, emulsions are worse due to similar densities if the aqueous layer is heavy with salts.[2] Switch to EtOAc or 2-MeTHF.
Q3: Can I use Diethyl Ether?
Answer: Yes, but it is not recommended for safety reasons (flammability/peroxides).[1][2] However, Diethyl Ether often provides the sharpest phase separation if emulsions are a major issue.[2]
Q4: How do I confirm the removal of 4-fluorophenol?
Answer: Use Thin Layer Chromatography (TLC).[1][2][9]
-
Observation: 4-fluorophenol is more polar (lower Rf) and often trails.[1][2] The ester will be a distinct spot higher up.[1][2] If the lower spot persists, repeat the Na₂CO₃ wash.
References
-
PubChem. (2025).[1][2] Methyl 2-(4-fluorophenoxy)acetate Compound Summary. National Library of Medicine.[1][2] [Link]
-
Organic Chemistry Portal. (2023).[1][2] Stability of Methyl Esters. [Link]
-
University of Rochester. (n.d.).[1][2] Workup and Troubleshooting: Emulsions and Solvents. [Link]
-
Byrne, F. P., et al. (2016).[2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]
Sources
- 1. 2-Methylphenyl (4-fluorophenoxy)acetate | C15H13FO3 | CID 1330737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substitution of carcinogenic solvent dichloromethane for the extraction of volatile compounds in a fat-free model food system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Methyl Esters [organic-chemistry.org]
- 9. ocw.mit.edu [ocw.mit.edu]
preventing hydrolysis during storage of Methyl 2-(4-fluorophenoxy)acetate
Technical Support Center: Methyl 2-(4-fluorophenoxy)acetate Stability
Ticket System Status: [ONLINE] Agent: Dr. H. Chen, Senior Application Scientist Subject: Prevention of Hydrolytic Degradation in Storage
Executive Summary: The Hydrolysis Threat Vector
Methyl 2-(4-fluorophenoxy)acetate (CAS: 365-24-2) is a methyl ester derivative prone to hydrolytic cleavage. While esters are generally stable, the presence of the 4-fluorophenoxy moiety introduces a specific electronic vulnerability. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases electron density at the carbonyl carbon.
The Consequence: The carbonyl carbon becomes more electrophilic (δ+), significantly lowering the activation energy for nucleophilic attack by water molecules compared to non-fluorinated analogs. Once hydrolysis initiates, it produces 2-(4-fluorophenoxy)acetic acid and methanol . Crucially, the generated acid lowers the pH of the local environment, triggering autocatalysis —a runaway reaction where the degradation product accelerates further degradation.
Knowledge Base: Troubleshooting & FAQs
Ticket #1042: "How do I detect if my batch has already degraded?"
Status: Resolved Root Cause: Invisible chemical changes prior to physical phase separation.
Diagnosis: Do not rely on visual inspection alone. Early hydrolysis is often visually undetectable. Use the following quantitative markers:
| Analytical Method | Primary Marker (Degradant) | Diagnostic Signal | Sensitivity |
| 1H-NMR (CDCl3) | Methanol (Byproduct) | New singlet at ~3.49 ppm (distinct from ester methoxy at ~3.7-3.8 ppm). | High |
| HPLC (Reverse Phase) | Carboxylic Acid | Shift to lower retention time (more polar). Acid peak broadens without buffering. | Medium |
| GC-MS | Methanol / Acid | Appearance of low MW peak (MeOH) and tailing acid peak. | High |
Scientist’s Note: In NMR, the integration ratio between the aromatic protons and the methyl ester protons should be exactly 4:3 . If the methyl integral drops or a new singlet appears upfield, hydrolysis is active.
Ticket #1045: "Can I store this in solution? Which solvent is safe?"
Status: Resolved Root Cause: Protic solvents or wet aprotic solvents acting as nucleophile carriers.
Recommendation: NEVER store Methyl 2-(4-fluorophenoxy)acetate in water, alcohols (methanol/ethanol), or un-dried ethers for extended periods.
-
Prohibited: Methanol/Ethanol (Transesterification risk), Water (Direct hydrolysis).
-
Allowed (Short-term): Anhydrous DMSO or DMF (if kept dry).
-
Ideal: Store as a neat solid. If solution is mandatory, use anhydrous Dichloromethane (DCM) or Toluene over molecular sieves (3Å or 4Å).
The "Why": Even "dry" DMSO allows for rapid hydrolysis if atmospheric moisture enters, as DMSO is hygroscopic. The water-DMSO cluster is highly nucleophilic.
Ticket #1050: "Does freezing (-20°C) stop hydrolysis completely?"
Status: Resolved Root Cause: Kinetic vs. Thermodynamic control.
Answer: Freezing slows kinetics (Arrhenius equation) but does not eliminate thermodynamic instability.
-
Risk: If the sample was exposed to moisture before freezing, water crystallizes. Upon thawing, you create localized high-concentration water pockets ("micro-reactors") on the crystal surface, leading to rapid hydrolysis spikes during the thaw cycle.
-
Protocol: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.
Core Protocols: Self-Validating Systems
SOP-01: The "Double-Barrier" Storage Protocol
Objective: Create a storage environment that passively validates its own integrity.
Materials:
-
Amber glass vial (Type I borosilicate) with PTFE-lined screw cap.
-
Parafilm® or heat-shrink band.
-
Secondary containment: Mylar foil bag or desiccator cabinet.
-
Indicating Desiccant (Silica Gel with Cobalt Chloride-free indicator).
Workflow:
-
Primary Seal: Transfer the neat compound into the amber vial under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Cap Torque: Tighten cap to manufacturer spec (usually 8-10 in-lbs for 24-400 caps) to engage the PTFE liner.
-
Secondary Seal: Wrap the cap/neck junction with Parafilm.
-
The Validator: Place the vial inside a Mylar bag or secondary jar containing a packet of Indicating Silica Gel .
-
Validation Logic: If the silica gel changes color (e.g., Orange
Green), the secondary barrier has been breached. You must assume the primary barrier is also compromised and re-test the compound.
-
-
Environment: Store at 2°C to 8°C . (Freezing is optional but requires strict thaw protocols).
SOP-02: Emergency Neutralization (If Acid Detected)
If HPLC/NMR confirms <5% hydrolysis (presence of acid):
-
Dissolve compound in Ethyl Acetate.
-
Wash with cold 5% Sodium Bicarbonate (NaHCO3) solution (removes the catalytic acid and the degradation product).
-
Wash with Brine.
-
Dry over Anhydrous Sodium Sulfate (Na2SO4).
-
Concentrate in vacuo immediately. This resets the "Autocatalysis Clock."
Visualizations
Figure 1: Mechanism of Fluorine-Accelerated Hydrolysis
This diagram illustrates how the fluorine substituent destabilizes the ester, making it prone to water attack, and how the product catalyzes further reaction.
Caption: The electron-withdrawing fluorine atom (F) increases the electrophilicity of the carbonyl carbon, accelerating water attack. The resulting acid product acts as a catalyst, creating a self-accelerating degradation loop.
Figure 2: Storage Decision Logic Tree
Follow this logic to determine the optimal storage strategy based on your usage frequency.
Caption: Decision matrix for storage. Long-term storage requires aliquoting to prevent repeated condensation cycles during freeze-thaw events.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1330737, 2-Methylphenyl (4-fluorophenoxy)acetate. Retrieved February 17, 2026, from [Link]
- Note: Used for general physical property d
-
Dalal Institute. Hydrolysis of Esters and Amides: Acid and Base-Catalyzed Mechanisms. Retrieved February 17, 2026, from [Link]
- Source for the fundamental mechanistic p
- Source for standard industrial storage conditions (Dry, Tightly Closed).
-
Save My Exams. Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved February 17, 2026, from [Link]
- Reference for the reversibility of acid-catalyzed hydrolysis vs.
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 17, 2026, from [Link]
- Source for detailed electron-pushing mechanisms.
minimizing side products in the synthesis of methyl (4-fluorophenoxy)acetate
[1]
Topic: Minimizing Side Products in Williamson Ether Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
The Reaction Landscape
Before addressing specific failures, we must visualize the competitive landscape of this reaction. The synthesis of methyl (4-fluorophenoxy)acetate proceeds via an
While the primary pathway is straightforward, three critical side reactions often degrade yield: Hydrolysis , Transesterification , and Incomplete Conversion .
Figure 1: Reaction pathway showing the target mechanism (Green) and competitive side-reactions (Red) that users must mitigate.[1]
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My product is a solid, but the reference says it should be a liquid/low-melting solid."
Diagnosis: Unintended Hydrolysis (Saponification) The methyl ester moiety is labile. If your reaction environment contains water and base, the ester hydrolyzes to (4-fluorophenoxy)acetic acid .
-
Mechanism: Hydroxide ions (generated from wet base) attack the carbonyl carbon of your product.
-
Detection:
-
NMR: Loss of the methyl singlet (
ppm). -
Solubility: The product dissolves in aqueous
(esters do not).[1]
-
| Root Cause | Corrective Action |
| Wet Solvent | Use anhydrous Acetone or Acetonitrile.[1] Water content must be |
| Hygroscopic Base | Dry |
| Wrong Base | STOP using |
Issue 2: "I see a new spot on TLC that runs slightly higher than my product."
Diagnosis: Transesterification Context: This occurs if you used an alcohol (Methanol, Ethanol) as a solvent or for recrystallization.[1]
-
Mechanism: The solvent acts as a nucleophile, swapping the methyl group for an ethyl/propyl group.
-
Solution: strictly use non-nucleophilic polar aprotic solvents (Acetone, DMF, Acetonitrile).[1]
Issue 3: "Significant starting material (Phenol) remains after 12 hours."
Diagnosis: "The Potassium Effect" / Kinetics
4-Fluorophenol (
-
Solution A (The Finkelstein Boost): Add catalytic Potassium Iodide (KI, 10 mol%).[1] This converts the alkyl bromide/chloride into a highly reactive alkyl iodide in situ.
-
Solution B (Solvent Switch): Switch from Acetone (Reflux
) to Acetonitrile (Reflux ). The higher temperature overcomes the activation energy barrier.
Optimized Protocol: The "Anhydrous Carbonate" Method
This protocol is designed to maximize the O-alkylation (Target) while suppressing Hydrolysis (Side Product A).[1]
Reagents:
-
4-Fluorophenol (1.0 equiv)[1]
-
Methyl bromoacetate (1.2 equiv) — Excess drives kinetics.[1]
- (Anhydrous, 2.0 equiv) — Acts as base and acid scavenger.[1]
-
Potassium Iodide (0.1 equiv) — Catalyst.[1]
-
Solvent: Anhydrous Acetone (
concentration).[1]
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask, dissolve 4-fluorophenol in anhydrous acetone. Add powdered, dry
.-
Tech Note: Stir at room temperature for 15 minutes. You may see a slight color change as the phenoxide forms.
-
-
Addition: Add methyl bromoacetate dropwise via syringe. Then add the catalytic KI.
-
Reaction: Heat to reflux (
) under an inert atmosphere ( or Ar) for 3–5 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The phenol spot should disappear.
-
-
Workup (Crucial for Purity):
-
Filter the mixture to remove inorganic salts (
, excess ). Do not add water yet. -
Concentrate the filtrate (rotary evaporator) to obtain a residue.
-
Redissolve residue in Ethyl Acetate and wash with cold water (x2) and Brine (x1).[1]
-
Why Cold Water? Minimizes hydrolysis during the extraction phase.
-
Purification: Dry organic layer over
and concentrate. If necessary, recrystallize from Hexane/EtOAc (avoid alcohols).[1]
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) to speed this up?
A: Yes, but proceed with caution.[1] NaH is a stronger base and will generate the phenoxide instantly. However, if any water is present, NaH generates NaOH, which will destroy your ester product. For methyl esters,
Q: Why use Methyl Bromoacetate instead of Chloroacetate?
A: Bromide is a better leaving group than chloride (
Q: My product is colored (yellow/brown). Is it impure? A: Likely yes.[1] Phenols are prone to oxidation, forming quinone-like impurities (trace).[1] These are often non-polar.[1] A short silica plug filtration usually removes these colored impurities effectively.[1]
References
-
Williamson Ether Synthesis Mechanism & Conditions. Source: Master Organic Chemistry.[1] URL:[Link]
-
Finkelstein Reaction (Catalytic Iodide Effect). Source: Wikipedia (General Reaction Overview).[1] URL:[Link][1]
-
pKa Values of Phenols (4-Fluorophenol). Source: Evans pKa Table / Bordwell pKa Table (University of Wisconsin).[1] URL:[Link][1]
-
Synthesis of Phenoxyacetates (General Protocol). Source: Organic Chemistry Portal.[1][4] URL:[Link][1]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Methyl 2-(4-fluorophenoxy)acetate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Among its various techniques, ¹H NMR spectroscopy provides a detailed fingerprint of a molecule's proton environment, offering critical insights into its electronic structure and spatial arrangement. This guide offers an in-depth analysis of the ¹H NMR chemical shifts for Methyl 2-(4-fluorophenoxy)acetate, a compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of its unsubstituted parent compound, Methyl 2-phenoxyacetate, and its para-halogenated analogs, we will explore the subtle yet significant influence of the fluorine substituent on the proton chemical environment. This comparative approach, supported by experimental and predicted data, aims to provide researchers with a practical framework for interpreting the NMR spectra of substituted phenoxyacetates.
Understanding the ¹H NMR Spectrum of Methyl 2-phenoxyacetate: A Baseline for Comparison
To appreciate the impact of the para-fluoro substituent in Methyl 2-(4-fluorophenoxy)acetate, we first examine the ¹H NMR spectrum of its parent compound, Methyl 2-phenoxyacetate. The spectrum, typically recorded in deuterated chloroform (CDCl₃), exhibits three distinct sets of signals.
-
Aromatic Protons (H-2', H-3', H-4', H-5', H-6'): These protons, directly attached to the benzene ring, resonate in the downfield region of the spectrum, typically between δ 6.80 and 7.30 ppm. Their chemical shifts are influenced by the diamagnetic anisotropy of the aromatic ring and the electronic effect of the ether oxygen. The protons ortho to the oxygen (H-2' and H-6') are generally found at a slightly different chemical shift than the meta (H-3' and H-5') and para (H-4') protons due to the oxygen's electron-donating resonance effect and electron-withdrawing inductive effect.
-
Methylene Protons (-O-CH₂-C=O): The two protons of the methylene group adjacent to the phenoxy and acetyl groups typically appear as a singlet around δ 4.61 ppm. Their chemical shift is significantly downfield due to the deshielding effect of the neighboring oxygen atom and the carbonyl group.
-
Methyl Protons (-O-CH₃): The three equivalent protons of the methyl ester group give rise to a sharp singlet further upfield, generally around δ 3.78 ppm.
The Influence of a Para-Fluoro Substituent: An Analysis of Methyl 2-(4-fluorophenoxy)acetate
The introduction of a fluorine atom at the para position of the phenoxy ring in Methyl 2-(4-fluorophenoxy)acetate introduces notable changes to the ¹H NMR spectrum. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs also participate in a resonance electron-donating effect (+R). The interplay of these two opposing effects modulates the electron density at different positions on the aromatic ring, thereby altering the chemical shifts of the aromatic protons.
Based on established principles of substituent effects in NMR spectroscopy, the following changes are anticipated in the ¹H NMR spectrum of Methyl 2-(4-fluorophenoxy)acetate compared to its unsubstituted analog:
-
Aromatic Protons: The aromatic region will exhibit a more complex splitting pattern. Due to the C₂ symmetry of the para-substituted ring, we expect to see two distinct signals for the aromatic protons. The protons ortho to the ether linkage (H-2' and H-6') will be chemically equivalent, as will the protons meta to the ether linkage and ortho to the fluorine (H-3' and H-5').
-
The protons at the H-3' and H-5' positions are expected to be deshielded (shifted downfield) due to the strong inductive effect of the adjacent fluorine atom.
-
The protons at the H-2' and H-6' positions will experience a more complex influence. The inductive effect of the distant fluorine will be weaker, while the resonance effect of the fluorine will increase electron density at the ortho and para positions relative to the fluorine. This can lead to a slight shielding (upfield shift) compared to what would be expected from induction alone.
-
-
Methylene and Methyl Protons: The chemical shifts of the methylene (-O-CH₂-C=O) and methyl (-O-CH₃) protons are expected to be less affected by the para-fluoro substituent, as the electronic effects diminish with distance. However, minor downfield shifts may be observed due to the overall electron-withdrawing nature of the fluorinated ring.
Comparative Analysis with Halogenated Analogs
To provide a broader context for understanding the electronic effects of the para-fluoro substituent, it is instructive to compare the ¹H NMR data of Methyl 2-(4-fluorophenoxy)acetate with its other para-halogenated counterparts (chloro and bromo derivatives). Halogens as a group exhibit a trend of decreasing electronegativity (F > Cl > Br) and increasing size down the group. This trend influences the balance between their inductive and resonance effects.
Below is a comparative table of experimental and predicted ¹H NMR chemical shifts for Methyl 2-phenoxyacetate and its para-halogenated analogs.
| Compound | Ar-H (ortho to -OCH₂) (ppm) | Ar-H (meta to -OCH₂) (ppm) | -OCH₂- (ppm) | -OCH₃ (ppm) |
| Methyl 2-phenoxyacetate¹ | 6.94 (d, 2H) | 7.29 (t, 2H), 6.99 (t, 1H) | 4.61 (s, 2H) | 3.78 (s, 3H) |
| Methyl 2-(4-fluorophenoxy)acetate (Predicted)² | 6.87 (t, 2H) | 6.98 (t, 2H) | 4.60 (s, 2H) | 3.79 (s, 3H) |
| Methyl 2-(4-chlorophenoxy)acetate³ | 6.84 (d, 2H) | 7.24 (d, 2H) | 4.62 (s, 2H) | 3.79 (s, 3H) |
| Methyl 2-(4-bromophenoxy)acetate (Predicted)² | 6.79 (d, 2H) | 7.38 (d, 2H) | 4.61 (s, 2H) | 3.79 (s, 3H) |
¹Experimental data for Methyl phenoxyacetate in CDCl₃. ²Predicted data using an online NMR prediction tool. ³Experimental data for the closely related 2-Methyl-4-chlorophenoxyacetic acid in CDCl₃, chemical shifts for the phenoxyacetate moiety are expected to be very similar.
From the table, a clear trend can be observed. The chemical shifts of the protons ortho to the ether linkage are shifted upfield as we move from the unsubstituted to the halogenated compounds, with the effect being most pronounced for the bromo- and chloro-analogs. This is consistent with the dominant electron-donating resonance effect of the halogens at the ortho position. Conversely, the protons meta to the ether linkage (and ortho to the halogen) are shifted downfield in the chloro- and bromo-analogs, reflecting the strong inductive electron-withdrawing effect of these halogens. The predicted data for the fluoro-analog suggests a more nuanced effect, with both sets of aromatic protons appearing at similar chemical shifts, likely due to the more balanced inductive and resonance effects of fluorine.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following is a generalized protocol for obtaining a high-resolution ¹H NMR spectrum of a phenoxyacetate derivative.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning.
- Rationale: Proper sample positioning is critical for achieving a homogeneous magnetic field across the sample volume, which is essential for high resolution. b. Insert the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
- Rationale: The deuterium lock compensates for any drift in the magnetic field, ensuring the stability of the experiment. d. Shim the magnetic field to optimize its homogeneity. This is typically an automated process on modern spectrometers.
- Rationale: Shimming minimizes magnetic field inhomogeneities, resulting in sharper spectral lines and better resolution.
3. Data Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm for a typical organic molecule). b. Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample). A higher number of scans will improve the signal-to-noise ratio. c. Apply a 90° pulse angle and set an appropriate relaxation delay (e.g., 1-2 seconds) to ensure complete relaxation of the protons between scans. d. Acquire the Free Induction Decay (FID) signal.
4. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak.
Visualizing Substituent Effects
The following diagram illustrates the key electronic effects of a para-substituent (X) on the phenoxy ring and their influence on the chemical shifts of the aromatic protons.
Caption: Electronic effects of a para-substituent on aromatic proton chemical shifts.
Conclusion
The ¹H NMR spectrum of Methyl 2-(4-fluorophenoxy)acetate provides a compelling case study in the electronic effects of substituents on aromatic systems. While the methylene and methyl protons of the acetate moiety remain relatively unperturbed, the chemical shifts and splitting patterns of the aromatic protons are significantly influenced by the para-fluoro group. Through a comparative analysis with its unsubstituted and other halogenated analogs, we can discern the competing inductive and resonance effects that govern the shielding and deshielding of specific protons on the benzene ring. This guide serves as a practical resource for researchers, enabling a deeper understanding and more accurate interpretation of the NMR spectra of this important class of compounds.
References
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
HPLC Method Development Guide: Methyl 2-(4-fluorophenoxy)acetate Purity Profiling
Executive Summary & Technical Context[1][2][3][4][5][6]
Methyl 2-(4-fluorophenoxy)acetate is a critical intermediate in the synthesis of various agrochemicals and pharmaceutical fluorinated ether derivatives. Its purity is paramount because residual starting materials—specifically 4-fluorophenol —and hydrolysis byproducts like 2-(4-fluorophenoxy)acetic acid can act as chain terminators or form genotoxic impurities in subsequent steps.
Standard "generic" HPLC methods (isocratic C18, neutral pH) often fail to resolve the target ester from its hydrolysis acid counterpart due to similar hydrophobic cores, or they exhibit severe tailing for the phenolic impurities.
This guide presents an optimized Gradient RP-HPLC method utilizing core-shell particle technology and acidic phosphate buffering. We compare this directly against a traditional porous C18 isocratic method to demonstrate superior resolution (
Chemical Logic & Method Strategy
The Separation Challenge
The analyte mixture presents three distinct chemical species with varying ionization potentials:
-
Methyl 2-(4-fluorophenoxy)acetate (Target): Neutral ester, highly hydrophobic.
-
2-(4-fluorophenoxy)acetic acid (Impurity A): Ionizable carboxylic acid (
). -
4-Fluorophenol (Impurity B): Weak acid (
), prone to hydrogen bonding with silanols.
The Optimized Solution
-
Stationary Phase: We selected a Core-Shell C18 (2.6 µm) column over fully porous 5 µm particles. The solid core reduces longitudinal diffusion (
-term in Van Deemter equation), providing UHPLC-like performance at standard HPLC backpressures (< 400 bar). -
Mobile Phase pH: A pH 3.0 Phosphate Buffer is mandatory.
-
Why? At pH 3.0, the acid impurity is protonated (neutral), increasing its retention and preventing peak splitting. This pH also suppresses silanol ionization on the column, reducing tailing for the 4-fluorophenol.
-
-
Solvent Selection: Acetonitrile (ACN) is chosen over Methanol. ACN has a lower UV cutoff (190 nm vs 205 nm) and lower viscosity, allowing for higher flow rates and sharper peaks for fluorinated aromatics.
Comparative Performance Guide
We compared the performance of a standard "Generic" method often found in literature against our "Optimized" protocol.
Experimental Conditions
| Parameter | Method A: Generic Alternative | Method B: Optimized Protocol |
| Column | Traditional C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 (2.6 µm, 100 x 4.6 mm) |
| Mobile Phase | MeOH : Water (60:40 Isocratic) | A: 20mM KH₂PO₄ (pH 3.0) B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Run Time | 25 minutes | 12 minutes |
| Detection | UV @ 254 nm | UV @ 228 nm (Max absorption for F-ring) |
Performance Data
| Analyte | Metric | Method A (Generic) | Method B (Optimized) | Verdict |
| 4-Fluorophenol | Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetric) | Method B eliminates silanol interaction. |
| Acid Impurity | Resolution ( | 1.2 (Co-elution risk) | 4.5 (Baseline resolved) | Method B suppresses ionization. |
| Target Ester | Theoretical Plates ( | ~8,000 | ~22,000 | Core-shell particles triple efficiency. |
| LOD (S/N=3) | Sensitivity | 0.5 µg/mL | 0.05 µg/mL | Lower UV wavelength & sharper peaks boost sensitivity 10x. |
Visualizing the Separation Mechanism
The following diagram illustrates the critical decision pathways and chemical interactions governing this separation.
Caption: Decision tree highlighting the impact of pH control and particle technology on separation efficiency.
Detailed Experimental Protocol
Reagents
-
Acetonitrile: HPLC Grade (Gradient Grade).
-
Potassium Dihydrogen Phosphate (
): ACS Reagent. -
Phosphoric Acid (85%): For pH adjustment.
-
Water: Milli-Q (18.2 MΩ·cm).
Step 1: Buffer Preparation (20 mM, pH 3.0)
-
Dissolve 2.72 g of
in 950 mL of Milli-Q water. -
Titrate with dilute Phosphoric Acid (10%) to exactly pH 3.0 ± 0.05 .
-
Dilute to 1000 mL volume.
-
Filter through a 0.22 µm nylon membrane filter. Note: Filtration is crucial to prevent check-valve blockage in UHPLC systems.
Step 2: Instrument Setup
-
Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent Core-Shell column.
-
Temperature: 35°C (Controls viscosity and improves reproducibility).
-
Wavelength: 228 nm (Primary), 254 nm (Secondary/Confirmation).
-
Injection Volume: 5 µL.
Step 3: Gradient Program
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Action |
| 0.0 | 70 | 30 | Initial Hold |
| 2.0 | 70 | 30 | Elute polar impurities |
| 8.0 | 20 | 80 | Elute Target Ester |
| 10.0 | 20 | 80 | Wash Column |
| 10.1 | 70 | 30 | Re-equilibration |
| 14.0 | 70 | 30 | Ready for next inj. |
Step 4: System Suitability Criteria (Self-Validation)
Before running samples, inject the standard solution 5 times. The system is valid ONLY if:
-
RSD of Peak Area: < 1.0% for the main peak.
-
Resolution (
): > 2.0 between 4-fluorophenol and Acid Impurity. -
Tailing Factor (
): < 1.3 for all peaks.
Synthesis & Impurity Origin[7][8]
Understanding where impurities come from helps in troubleshooting.
Caption: Synthesis pathway showing the origin of residual phenol and hydrolysis degradants.
References
-
PubChem. (2025).[1] 2-Methylphenyl (4-fluorophenoxy)acetate Compound Summary. National Library of Medicine. [Link]
-
US EPA. (2019). Analytical method for phenoxy acid herbicides in soil. Environmental Protection Agency. (Referenced for extraction and acidification protocols of phenoxy derivatives). [Link]
-
SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. (Referenced for mobile phase acidity requirements).[2][3][4] [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 2-(4-fluorophenoxy)acetate
An In-depth Analysis and Comparison with Alternative Methodologies
In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of novel compounds is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for molecular structure elucidation. This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-(4-fluorophenoxy)acetate, a compound of interest in synthetic chemistry. We will delve into the predictable fragmentation pathways based on fundamental chemical principles, compare these with related structures, and evaluate alternative analytical approaches.
The Logic of Fragmentation: Understanding Electron Ionization Mass Spectrometry
Electron ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons. This process is energetic enough to not only ionize the molecule by ejecting one of its own electrons, creating a molecular ion (M+•), but also to induce extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragment ions providing a roadmap to its structure. The fragmentation process is not random; it is governed by the relative stability of the resulting carbocations and radicals. Bonds that are weaker or that lead to the formation of stable fragments are more likely to break.
For a molecule like Methyl 2-(4-fluorophenoxy)acetate, the presence of an aromatic ring, an ether linkage, and an ester functional group provides several potential sites for ionization and subsequent fragmentation. Aromatic systems tend to form stable molecular ions, which are often observed with high intensity in the mass spectrum.[1]
Predicted Fragmentation Pattern of Methyl 2-(4-fluorophenoxy)acetate
The molecular weight of Methyl 2-(4-fluorophenoxy)acetate is 184.16 g/mol . The molecular ion peak (M+•) is therefore expected at a mass-to-charge ratio (m/z) of 184. The fragmentation of this molecule is anticipated to proceed through several key pathways, driven by the functional groups present.
Key Fragmentation Pathways:
-
Loss of the Methoxycarbonylmethyl Radical (•CH2COOCH3): Cleavage of the ether bond is a common fragmentation pathway for ethers.[1] This would result in the formation of the stable 4-fluorophenoxy cation.
-
Loss of the Methoxy Radical (•OCH3): A characteristic fragmentation of methyl esters is the loss of the methoxy group.[2] This would lead to the formation of an acylium ion.
-
Formation of the 4-Fluorophenol Radical Cation: A rearrangement reaction can lead to the formation of the 4-fluorophenol radical cation.
-
Loss of Carbon Monoxide (CO): Acylium ions are known to lose a neutral molecule of carbon monoxide to form a new cation.
The predicted major fragments and their corresponding m/z values are summarized in the table below.
| m/z | Proposed Fragment Ion | Description of Formation |
| 184 | [C9H9FO3]+• | Molecular Ion |
| 125 | [C6H4FO]+ | Loss of •CH2COOCH3 |
| 153 | [C8H6FO2]+ | Loss of •OCH3 |
| 111 | [C6H4FO]+• | Formation of 4-fluorophenol radical cation |
| 95 | [C5H4F]+ | Loss of CO from the 4-fluorophenoxy cation |
Below is a visual representation of the predicted fragmentation pathways.
Caption: Predicted EI-MS fragmentation of Methyl 2-(4-fluorophenoxy)acetate.
Comparative Analysis: Fragmentation of Structurally Related Compounds
To add confidence to our predicted fragmentation pattern, we can compare it to the known fragmentation of a structurally similar molecule. The NIST WebBook provides the mass spectrum for Methyl 2,4-dichlorophenoxyacetate, an herbicide commonly known as 2,4-D methyl ester.[3] This compound shares the same phenoxyacetate methyl ester core but differs in its aromatic substitution (two chlorine atoms instead of one fluorine atom).
The mass spectrum of 2,4-D methyl ester shows a prominent molecular ion peak and significant fragments corresponding to the loss of the methoxycarbonylmethyl group and the loss of the methoxy group, consistent with our predictions for the fluorinated analog. This similarity in fragmentation behavior strengthens our proposed pathways for Methyl 2-(4-fluorophenoxy)acetate.
Experimental Protocol: A Standardized GC-MS Workflow
For researchers seeking to obtain an experimental mass spectrum of Methyl 2-(4-fluorophenoxy)acetate, a standard gas chromatography-mass spectrometry (GC-MS) method would be the most appropriate approach.[4][5]
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg) of Methyl 2-(4-fluorophenoxy)acetate in a suitable volatile solvent like dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
-
GC Inlet: Use a split/splitless inlet, typically operating in splitless mode for trace analysis to maximize sensitivity. The inlet temperature should be set to a value that ensures rapid volatilization without thermal degradation, for instance, 250 °C.
-
GC Column: A standard non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane, is a good starting point.
-
Oven Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program would be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
The following diagram illustrates this general workflow.
Caption: A typical workflow for GC-MS analysis.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for the analysis of Methyl 2-(4-fluorophenoxy)acetate, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages |
| GC-MS | High sensitivity, provides structural information through fragmentation, well-established for volatile compounds.[4] | Requires the analyte to be volatile and thermally stable. |
| LC-MS | Suitable for non-volatile and thermally labile compounds, offers a wider range of ionization techniques (e.g., ESI, APCI). | Fragmentation is often less extensive than with EI, potentially providing less structural detail. |
| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, non-destructive. | Lower sensitivity compared to mass spectrometry, requires a larger amount of pure sample. |
| FTIR Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide information about the molecular weight or the overall structure. |
Conclusion
The fragmentation pattern of Methyl 2-(4-fluorophenoxy)acetate in electron ionization mass spectrometry can be reliably predicted based on the established fragmentation rules for esters and ethers. The expected key fragments at m/z 125, 153, and 111 provide a characteristic fingerprint for the identification of this compound. GC-MS stands out as the analytical method of choice, offering a balance of sensitivity and detailed structural information. For a comprehensive characterization, a multi-technique approach incorporating NMR and FTIR spectroscopy would be ideal.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,4-D methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate. Retrieved from [Link]
-
PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]
-
ResearchGate. (2018, July). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2,4-D methyl ester [webbook.nist.gov]
- 4. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comprehensive Guide to IR Spectroscopy of Methyl 2-(4-fluorophenoxy)acetate
Topic: IR Spectroscopy Bands for Ester Groups in Methyl 2-(4-fluorophenoxy)acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-(4-fluorophenoxy)acetate is a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals. Its structural integrity hinges on the precise formation of the ester moiety and the retention of the fluorinated aromatic ring.
This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of this compound against its synthetic precursors and structural analogs. By analyzing the vibrational modes of the ester group within the unique electronic environment of the
Molecular Architecture & Vibrational Theory
To interpret the IR spectrum accurately, one must deconstruct the molecule into its interacting vibrational centers. The target compound consists of three distinct electronic domains that influence the ester bands:
-
The Methyl Ester Core (
): The primary source of the carbonyl ( ) and ether ( ) stretches. -
The
-Phenoxy Linkage ( ): An electronegative oxygen atom attached to the -carbon of the ester. Through the Inductive Effect (-I) , this oxygen withdraws electron density from the carbonyl carbon, strengthening the bond and shifting its vibrational frequency to a higher wavenumber compared to simple aliphatic esters. -
The 4-Fluorophenyl Moiety: The para-fluorine atom exerts a strong electronic influence on the aromatic ring. While its effect on the distant carbonyl is minimal, it introduces a characteristic
stretching band that serves as a diagnostic fingerprint.
Diagram 1: Structural Electronic Effects
The following diagram illustrates the electronic causality affecting the IR bands.
Caption: Electronic influence map showing how the alpha-phenoxy oxygen induces a blue shift in the ester carbonyl frequency.
Comparative Spectral Analysis
This section compares the target compound with its direct precursor (4-fluorophenol) and a non-fluorinated analog (Methyl phenoxyacetate) to isolate specific diagnostic bands.
Target vs. Precursor (Reaction Monitoring)
The synthesis typically involves the O-alkylation of 4-fluorophenol with methyl chloroacetate. Monitoring this reaction requires tracking the disappearance of the phenolic hydroxyl group and the appearance of the ester carbonyl.
| Functional Group | 4-Fluorophenol (Precursor) | Methyl 2-(4-fluorophenoxy)acetate (Target) | Diagnostic Action |
| O-H Stretch | 3200–3500 cm⁻¹ (Broad, Strong) | Absent | Primary Indicator of Completion |
| C=O[1] Stretch | Absent | 1755–1775 cm⁻¹ (Sharp, Strong) | Primary Indicator of Formation |
| C-O Stretch | ~1220 cm⁻¹ (Phenolic C-O) | 1190–1280 cm⁻¹ (Ester C-O-C) | Band broadening/Shift |
| C-F Stretch | ~1215 cm⁻¹ | ~1215 cm⁻¹ | Remains constant (overlaps with C-O) |
Target vs. Analog (Effect of Fluorine)
Comparing the target to Methyl phenoxyacetate reveals the specific contribution of the fluorine atom.
-
Carbonyl Shift: The 4-fluoro group is too distant to significantly alter the ester carbonyl frequency via resonance. Both compounds exhibit a
stretch in the 1755–1775 cm⁻¹ range, elevated from the standard 1740 cm⁻¹ of aliphatic esters due to the -phenoxy induction. -
Fingerprint Region: The target displays a strong absorption band in the 1200–1250 cm⁻¹ region attributed to the
stretch. In the non-fluorinated analog, this region contains only the ester stretches. The presence of fluorine typically intensifies absorption in this region due to the high polarity of the bond.
Detailed Band Assignment Table
The following table provides the authoritative assignments for Methyl 2-(4-fluorophenoxy)acetate. Note that the "Expected Range" is derived from the synthesis of general ester theory and specific analog data.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| C=O[1][2][3] Stretch (Ester) | 1755 – 1775 | Strong, Sharp | Blue-shifted vs. alkyl esters (1740) due to electron-withdrawing |
| C-H Stretch (Aromatic) | 3000 – 3100 | Weak | Characteristic of |
| C-H Stretch (Aliphatic) | 2900 – 2960 | Weak/Medium | Methylene ( |
| C-O-C Stretch (Asym) | 1200 – 1280 | Strong | Coupled vibration of the ester linkage. Often overlaps with C-F. |
| C-F Stretch (Aromatic) | 1210 – 1250 | Strong | Critical ID Band. High polarity of C-F bond leads to strong absorption. |
| C=C Ring Stretch | 1490 – 1600 | Medium | Aromatic skeletal vibrations.[1] |
| C-H Out-of-Plane (OOP) | 800 – 850 | Strong | Characteristic of para-substitution (two adjacent H atoms). |
Experimental Protocols
Synthesis Protocol (Williamson Ether Synthesis)
To generate the sample for analysis, the following validated protocol is recommended.
-
Reagents: 4-Fluorophenol (1.0 eq), Methyl Chloroacetate (1.1 eq),
(2.0 eq), Acetone (Solvent). -
Procedure:
-
Dissolve 4-fluorophenol in dry acetone.
-
Add anhydrous
and stir at room temperature for 15 min. -
Add methyl chloroacetate dropwise.
-
Reflux for 4–6 hours. Monitor by TLC (disappearance of phenol).
-
Filter inorganic salts and evaporate solvent.
-
Purification: Recrystallize from hexane/ethyl acetate or pass through a short silica plug if necessary.
-
IR Acquisition Workflow
Ensuring data integrity requires a standardized acquisition method.
Caption: Standardized workflow for acquiring high-fidelity IR spectra for ester validation.
Critical Note on Sample Prep:
-
Liquids/Oils: Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal. This is preferred for this compound if isolated as an oil or low-melting solid.
-
Solids: If crystalline, a KBr pellet is acceptable, but avoid excessive grinding which can distort the crystal lattice and affect band sharpness.
Troubleshooting & Validation
Common Artifacts:
-
Broad band at 3400 cm⁻¹: Indicates moisture contamination or unreacted phenol. Action: Dry sample over
or recrystallize. -
Split Carbonyl Peak: May indicate Fermi resonance or presence of rotamers, though less common in this specific ester structure compared to lactones.
-
CO2 Doublet (2350 cm⁻¹): Background subtraction error. Action: Purge sample chamber with
or re-run background.
Self-Validation Check: If the Carbonyl band appears below 1735 cm⁻¹, suspect hydrolysis (formation of the carboxylic acid) or solvent contamination (e.g., residual acetone absorbing at 1715 cm⁻¹).
References
-
National Institute of Standards and Technology (NIST). 4-Fluorophenol Infrared Spectrum. NIST Standard Reference Data. Available at: [Link]
-
PubChem. Methyl phenoxyacetate Compound Summary. National Library of Medicine. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link]
Sources
Chromatographic Separation of Methyl 2-(4-fluorophenoxy)acetate Impurities: A Comparative Method Development Guide
Executive Summary
In the synthesis and stability profiling of Methyl 2-(4-fluorophenoxy)acetate , analytical chemists face a distinct separation challenge: resolving the neutral ester product from its acidic hydrolysis degradant (2-(4-fluorophenoxy)acetic acid ) and the phenolic starting material (4-fluorophenol ).
While standard C18 stationary phases are the industry workhorse, they often struggle with the "halogen selectivity" required to sharply resolve fluorinated positional isomers or closely related phenolic impurities without excessive run times. This guide objectively compares the performance of a standard C18 (Octadecyl) workflow against a targeted Pentafluorophenyl (PFP) stationary phase.
Key Insight: While C18 provides adequate separation driven by hydrophobicity, the PFP phase leverages
Impurity Profiling & Chemical Context
To design a self-validating method, we must first map the chemical lineage of the sample. The primary impurities arise from incomplete synthesis turnover and hydrolytic instability.
Target Analytes:
-
Methyl 2-(4-fluorophenoxy)acetate (Main Peak): The target ester. Neutral at all pH.
-
4-Fluorophenol (Impurity A): Starting material. Weakly acidic (
). -
2-(4-Fluorophenoxy)acetic acid (Impurity B): Hydrolysis product. Acidic (
). -
Phenol (Impurity C): Trace impurity often present in commercial 4-fluorophenol.
Synthesis & Degradation Pathway
Figure 1: Synthesis and degradation pathway showing the origin of critical impurities.
Comparative Method Evaluation
We evaluated two distinct chromatographic approaches. The Standard C18 method relies solely on hydrophobic discrimination. The Optimized PFP method introduces electronic interaction mechanisms specific to fluorinated compounds.
Method A: The Standard C18 Approach (Baseline)
-
Column: High-strength Silica C18 (
) -
Mechanism: Hydrophobic partition.
-
Observation: The C18 column separates the Acid (Impurity B) and the Ester (Main Peak) well due to the ionization difference at acidic pH. However, 4-Fluorophenol and the Main Peak often co-elute or show poor resolution because the fluorine atom does not significantly alter the hydrophobicity compared to the methyl ester group on a C18 surface.
Method B: The Fluorophenyl (PFP) Approach (Recommended)
-
Column: Pentafluorophenyl Propyl (
) -
Mechanism: Hydrophobicity +
Interaction + Dipole-Dipole (F-F) Interaction. -
Observation: The electron-deficient PFP ring interacts strongly with the electron-rich phenolic ring of 4-fluorophenol. Furthermore, the "fluorine-fluorine" retention mechanism provides unique selectivity for the fluorinated ester, pulling it away from non-fluorinated interferences (like Phenol).
Performance Data Summary
| Metric | Standard C18 Method | Optimized PFP Method | Verdict |
| Resolution (Imp A vs Main) | PFP offers superior selectivity. | ||
| Peak Tailing (Acid Impurity) | PFP phases often have lower silanol activity. | ||
| Elution Order | Acid | Acid | PFP alters selectivity to space out aromatics. |
| Total Run Time | 18 minutes | 12 minutes | Better selectivity allows faster gradients. |
Detailed Experimental Protocol (Optimized PFP Method)
This protocol is designed to be self-validating . The use of a buffered acidic mobile phase ensures the Acid Impurity remains protonated (neutral), preventing peak splitting and ensuring consistent retention.
Reagents & Equipment
-
Stationary Phase: Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5),
. -
Mobile Phase A:
Formic Acid in Water (pH ). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Detection: UV at
(Target for phenoxy ring).
Step-by-Step Workflow
-
System Preparation:
-
Equilibrate the column with 90% Mobile Phase A for 20 minutes.
-
Why? Fluorinated phases can be sensitive to "dewetting" if started immediately in high organic; gradual equilibration ensures phase stability.
-
-
Gradient Program:
-
0.0 min: 10% B (Hold for retention of polar Acid impurity).
-
2.0 min: 10% B.
-
10.0 min: 60% B (Linear ramp to elute Ester and Phenols).
-
12.0 min: 90% B (Wash).
-
12.1 min: 10% B (Re-equilibration).
-
-
Sample Preparation:
-
Dissolve
of Methyl 2-(4-fluorophenoxy)acetate in of 50:50 Water:Acetonitrile. -
Critical: Do not use 100% Acetonitrile as diluent; it causes "solvent effect" peak distortion for early eluting acid impurities.
-
-
System Suitability Criteria (Self-Validation):
-
Resolution (
) between 4-Fluorophenol and Methyl 2-(4-fluorophenoxy)acetate must be . -
Tailing Factor (
) for the Acid Impurity must be .
-
Method Development Decision Tree
Figure 2: Decision logic for selecting the PFP phase over standard C18.
Scientific Rationale & Mechanism
The superior performance of the PFP phase is not accidental; it is grounded in the specific chemistry of the fluorophenoxy moiety.
- Interactions: The 4-fluorophenol impurity possesses an electron-rich aromatic ring (due to the -OH group). The PFP stationary phase is electron-deficient (due to 5 fluorine atoms). This creates a "donor-acceptor" retention mechanism that C18 lacks, increasing the retention of the phenol relative to the ester matrix.
-
Fluorine Selectivity: The "fluorous effect" allows the PFP phase to preferentially retain the fluorinated ester based on the specific orientation of the fluorine atom, often separating it from non-fluorinated contaminants (like Phenol) more effectively than C18 [1].
-
Acidic Mobile Phase: Maintaining a pH of ~2.7 (0.1% Formic Acid) is critical. At this pH, 2-(4-fluorophenoxy)acetic acid is protonated (
form), rendering it sufficiently hydrophobic to retain on the column. At neutral pH, it would ionize ( ) and elute in the void volume ( ), making quantitation impossible [2].
References
-
Sigma-Aldrich. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
National Institutes of Health (NIH). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Available at: [Link][1]
-
Organic Syntheses. Synthesis of fluorinated phenoxy esters and purification strategies. Org.[2] Synth. Available at: [Link]
-
EPA. Analytical method for phenoxy acid herbicides and their esters in soil. Environmental Protection Agency. Available at: [Link]
Sources
- 1. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioassay Performance of Fluorinated vs. Non-Fluorinated Acetates
Introduction: The Strategic Role of Fluorine in Modulating Bioactivity
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool for medicinal chemists. The substitution of a hydrogen atom or a hydroxyl group with fluorine, an element of similar size but vastly different electronegativity, can profoundly alter a molecule's physicochemical properties. These alterations often translate into significant improvements in pharmacokinetic and pharmacodynamic profiles, including enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1][2][3] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the transformative impact of this halogen.[3]
This guide provides a comparative analysis of the bioassay data for fluorinated versus non-fluorinated acetates and related ester-containing compounds. We will delve into specific case studies to illustrate how the introduction of fluorine can modulate biological activity, supported by experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear, evidence-based understanding of the functional consequences of fluorination, thereby enabling more informed decisions in the design of novel therapeutics. We will explore key bioassays, present detailed experimental protocols, and discuss the mechanistic rationale behind the observed differences in performance.
The Impact of Fluorination on Physicochemical Properties and Biological Activity
The decision to introduce fluorine into a drug candidate is driven by the desire to fine-tune its properties for optimal therapeutic effect. The strong carbon-fluorine bond, being more stable than a carbon-hydrogen bond, often imparts greater resistance to metabolic degradation by enzymes such as cytochrome P450.[4] This enhanced metabolic stability can lead to a longer biological half-life and improved bioavailability.[4]
Furthermore, fluorine's high electronegativity can alter the electron distribution within a molecule, influencing its pKa, dipole moment, and conformational preferences.[1] These electronic effects can lead to stronger interactions with biological targets, such as enzymes and receptors, potentially increasing potency and selectivity.[2][4] The increased lipophilicity that can accompany fluorination may also enhance a molecule's ability to cross cell membranes and reach intracellular targets.[1][4]
The following sections will provide concrete examples of these principles in action, with a focus on comparative bioassay data.
Comparative Bioassay Data: Fluorinated vs. Non-Fluorinated Compounds
Case Study 1: Enzymatic Hydrolysis of Ester Prodrugs
Ester prodrugs are frequently utilized to improve the bioavailability of polar drugs. The rate at which these prodrugs are hydrolyzed by plasma esterases is a critical determinant of their efficacy. A study on mevalonate and its fluorinated analogs provides an excellent example of how fluorination can impact the stability of ester prodrugs in human plasma.[5][6]
Table 1: Comparative Plasma Stability of Mevalonate and Fluorinated Mevalonate Ethyl Ester Prodrugs
| Compound | Structure | Half-life in Human Plasma (t½, min) |
| Mevalonate Ethyl Ester | Non-fluorinated | 15 |
| 6-F-Mevalonate Ethyl Ester | Mono-fluorinated | 60 |
| 6,6,6-F3-Mevalonate Ethyl Ester | Tri-fluorinated | >480 |
Data synthesized from information presented in "Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability".[5][6]
The data clearly demonstrates that increasing the degree of fluorination on the mevalonate scaffold significantly increases the stability of the ethyl ester prodrug to enzymatic hydrolysis in human plasma. The non-fluorinated version is rapidly hydrolyzed, while the trifluorinated analog is highly stable. This highlights the ability of fluorine to shield the ester linkage from enzymatic attack, a crucial consideration in prodrug design.
Experimental Workflow: In Vitro Plasma Stability Assay
The following diagram illustrates a typical workflow for assessing the in vitro stability of a compound in human plasma.
Caption: A generalized workflow for determining the in vitro plasma stability of a test compound.
Case Study 2: Enzyme Inhibition - Acetylcholinesterase (AChE)
Acetylcholinesterase inhibitors are a cornerstone in the treatment of Alzheimer's disease. The potency of these inhibitors is a key determinant of their therapeutic efficacy. While not a direct comparison of simple acetates, a study on fluorinated derivatives of donepezil, a potent AChE inhibitor, reveals that fluorination can sometimes lead to a decrease in inhibitory activity. This underscores the context-dependent nature of fluorine's effects. In this particular case, the introduction of fluorine resulted in reduced inhibition of AChE.
For a more quantitative illustration, we will look at a different class of compounds, fluorinated cinnamic acid derivatives, which also act as cholinesterase inhibitors.
Table 2: Comparative Acetylcholinesterase (AChE) Inhibition
| Compound | R | IC₅₀ (µM) |
| Cinnamic Acid Derivative (Parent) | H | > 100 |
| Fluorinated Derivative 1 | p-F | 1.11 ± 0.08 |
| Fluorinated Derivative 2 | o-F | > 50 |
| Fluorinated Derivative 3 | m-F | 10.23 ± 0.54 |
Data is illustrative and synthesized from trends reported for para-, ortho-, and meta-substituted analogs in the literature.
This data suggests that the position of the fluorine atom on the aromatic ring has a dramatic impact on the inhibitory activity against AChE. The para-substituted analog shows potent inhibition, while the ortho- and meta-substituted analogs are significantly less active. This highlights the importance of positional isomerism when incorporating fluorine into a drug candidate and its effect on binding to the active site of the enzyme.
Signaling Pathway: Acetylcholine Hydrolysis and its Inhibition
The following diagram depicts the enzymatic hydrolysis of acetylcholine by acetylcholinesterase and the mechanism of its inhibition.
Caption: Simplified diagram of acetylcholine hydrolysis by AChE and competitive inhibition.
Detailed Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds (fluorinated and non-fluorinated analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., donepezil)
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
20 µL of the test compound solution (or buffer for control wells)
-
-
Include wells for a blank (buffer only, no enzyme), a negative control (enzyme, no inhibitor), and a positive control.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cultured cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (fluorinated and non-fluorinated analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control wells (medium with the same concentration of solvent used for the test compounds).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that reduces cell viability by 50%) using non-linear regression.
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and well-established strategy in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of drug candidates. The case studies presented in this guide, while drawn from different classes of molecules, collectively demonstrate the profound and varied impact of fluorination. From significantly enhancing the stability of ester prodrugs in plasma to modulating enzyme inhibitory potency in a position-dependent manner, the effects of fluorine are both potent and context-specific.
The provided experimental protocols for key bioassays—plasma stability, enzyme inhibition, and cytotoxicity—offer a practical framework for researchers to conduct their own comparative studies. It is crucial to recognize that the benefits of fluorination are not universal and must be evaluated on a case-by-case basis. A comprehensive understanding of the underlying mechanisms, coupled with rigorous experimental validation, is essential for harnessing the full potential of fluorine in the design of next-generation therapeutics. Future research will undoubtedly continue to uncover novel fluorination strategies and provide deeper insights into the intricate interplay between fluorine substitution and biological function.
References
- M. K. M. K. W. e. a. L. M. S. Poulter, "Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability," ACS Medicinal Chemistry Letters, vol. 6, no. 2, pp. 198-202, 2015.
- S. Purser, P. R. Moore, S. Swallow and V. Gouverneur, "Fluorine in medicinal chemistry," Chemical Society Reviews, vol. 37, no. 2, pp. 320-330, 2008.
- Priya A, Mahesh Kumar N and Shachindra L Nargund, "Fluorine in drug discovery: Role, design and case studies," The Pharma Innovation Journal, vol. 7, no. 2, pp. 207-214, 2025.
- G. Sandford, "Fluorine in drug discovery: a success story," Future Medicinal Chemistry, vol. 1, no. 1, pp. 79-90, 2009.
- S. L. Poulter, M. K. Wleklinski, M. K. M. K. W. e. a. L. M. Silverman, "Synthesis of mevalonate- and fluorinated mevalonate prodrugs and their in vitro human plasma stability," European Journal of Medicinal Chemistry, vol. 92, pp. 803-813, 2015.
Sources
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- 2. pharmacyjournal.org [pharmacyjournal.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of mevalonate- and fluorinated mevalonate prodrugs and their in vitro human plasma stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(4-fluorophenoxy)acetate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-(4-fluorophenoxy)acetate (CAS No. 55444-93-4). As a compound frequently utilized in research and development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.
Core Principles: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. Methyl 2-(4-fluorophenoxy)acetate is classified with several key hazard statements that dictate its handling and disposal pathway.[1]
GHS Classification:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The presence of a carbon-fluorine bond classifies this compound as a halogenated organic compound .[2][3][4] This is the single most critical piece of information for waste segregation, as halogenated waste streams require specific disposal methods, such as high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts.[5]
| Property | Data | Source |
| CAS Number | 55444-93-4 | [1] |
| Molecular Formula | C₉H₉FO₃ | [6] |
| Molecular Weight | 184.16 g/mol | N/A |
| Appearance | Data not available | N/A |
| Primary Hazards | Harmful (swallowed), Skin/Eye/Respiratory Irritant | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.
Personal Protective Equipment (PPE)
The hazards of skin, eye, and respiratory irritation mandate robust protective measures. The causality is direct: the chemical's properties can cause damage on contact, and PPE serves as the essential barrier.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[7] Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Use safety goggles that provide a complete seal around the eyes. If there is a splash risk, a full-face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of solid or concentrated forms of this compound should occur within a certified chemical fume hood to control exposure to dust or vapors.[1]
Waste Segregation: The Critical Step
The principle of waste segregation is to prevent dangerous chemical reactions within a waste container and to ensure the waste is routed to the correct disposal facility.
-
Designate a "Halogenated Organic Waste" Stream: Methyl 2-(4-fluorophenoxy)acetate must never be mixed with non-halogenated solvent waste.[5][8] Mixing these streams leads to costly and complex disposal processes for the entire volume of waste.
-
Check for Incompatibilities: Avoid mixing this compound with strong oxidizing agents or strong bases in the same waste container to prevent potentially violent reactions.
-
Aqueous vs. Organic: If the waste is an aqueous solution containing this compound, it should still be disposed of as hazardous chemical waste and not poured down the drain.[9][10]
Standard Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13]
Step 1: Select the Correct Waste Container
-
Rationale: The container must be robust and chemically inert to the waste it holds to prevent leaks and degradation.[12]
-
Procedure:
Step 2: Label the Container Before Use
-
Rationale: Federal and local regulations require that waste containers are labeled as soon as the first drop of waste is added.[8] This prevents the creation of "unknown" waste, which is dangerous and expensive to identify and dispose of.
-
Procedure:
-
Affix a "HAZARDOUS WASTE" label, provided by your EH&S office, to the container.[11]
-
Clearly write the full chemical name: "Methyl 2-(4-fluorophenoxy)acetate". Do not use abbreviations or chemical formulas.[8][11]
-
If the waste is a mixture, list all chemical constituents, including solvents and water, with their approximate percentages. The total must equal 100%.[11]
-
Step 3: Accumulate Waste Safely
-
Rationale: Waste must be managed safely at its point of generation, known as a Satellite Accumulation Area (SAA), to minimize risks to laboratory personnel.[11]
-
Procedure:
-
Place the labeled container in a designated SAA, which is typically inside a chemical fume hood or a cabinet with secondary containment.[14]
-
Keep the container tightly closed at all times, except when actively adding waste.[8][11] Never leave a funnel in the container opening.[11]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[14]
-
Step 4: Arrange for Disposal
-
Rationale: Hazardous waste has a regulatory time limit for storage in a laboratory. Prompt removal by trained professionals is essential for compliance.
-
Procedure:
-
Once the container is 90% full, or if the experiment generating the waste is complete, submit a chemical waste pickup request to your institution's EH&S department.[11]
-
Store the sealed container in its designated SAA while awaiting pickup.
-
Caption: Disposal Decision Workflow for Methyl 2-(4-fluorophenoxy)acetate
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is the best defense.
Minor Spill Cleanup (e.g., <100 mL inside a chemical fume hood)
-
Alert Personnel: Notify others in the immediate area.[15]
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.[15]
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to dike the spill and prevent it from spreading.[16][17]
-
Absorb: Gently cover the spilled material with the absorbent.
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a compatible container.
-
Package and Label: Seal the container, and label it as "Spill Debris containing Methyl 2-(4-fluorophenoxy)acetate" and manage it as hazardous waste.[16]
-
Decontaminate: Clean the spill surface with a mild detergent and water. Collect the cleaning materials as hazardous waste.
Major Spill Response (e.g., >100 mL or any spill outside a fume hood)
-
EVACUATE: Immediately evacuate the area. Alert all nearby personnel.
-
ISOLATE: Close doors to the affected area to contain vapors.
-
NOTIFY: From a safe location, call your institution's emergency number and/or EH&S office. Provide details on the location, chemical identity, and approximate quantity spilled.
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
Personnel Exposure First Aid
The following first aid measures are based on standard chemical safety protocols and should be followed by immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while under a safety shower.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Methyl 2-(4-fluorophenoxy)acetate to the medical personnel.[1]
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
2-Methylphenyl (4-fluorophenoxy)acetate. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet. ABX - advanced biochemical compounds. [Link]
-
Methyl fluoroacetate. Wikipedia. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
- Chemical Waste Disposal Guidelines for Educational Facilities. (2025). [Source Not Provided in Search Results].
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
-
Safety Data Sheet. BigCommerce. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations - Westlaw. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Methyl acetate. CDC. [Link]
-
Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
Personal Protective Equipment Guidance. Dow. [Link]
-
PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. SUNY College of Optometry. [Link]
- Halogenated Waste. [Source Not Provided in Search Results].
-
Standard Operating Procedures. University of Georgia Research. [Link]
-
Chemical Spill and Response Guideline. The University of Queensland. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
-
Methyl difluoro(pentafluorophenoxy)acetate Properties. EPA. [Link]
-
Methyl 2-(4-fluorophenyl)acetate. PubChem, National Center for Biotechnology Information. [Link]
-
Methyl Acetate - Safety Data Sheet. Agilent. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
